Pyreno(1,2-b)thiophene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
189-83-3 |
|---|---|
Molecular Formula |
C18H10S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3-thiapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),4,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C18H10S/c1-2-11-4-5-13-10-14-8-9-19-18(14)15-7-6-12(3-1)16(11)17(13)15/h1-10H |
InChI Key |
KCKFFTQULGAQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4SC=C5)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Pyreno(1,2-b)thiophene and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Pyreno(1,2-b)thiophene and its derivatives. Due to the limited availability of direct synthetic reports for this specific heterocyclic core, this document outlines a feasible approach based on established synthetic methodologies, primarily the Gewald reaction. The proposed route offers a versatile platform for the synthesis of a variety of derivatives for potential applications in materials science and drug discovery.
Proposed Synthetic Pathway to the this compound Core
The synthesis of the core this compound ring system is proposed to proceed via a two-step sequence starting from the readily available 1-acetylpyrene. The key steps involve the introduction of a cyano group at the 2-position of the pyrene ring, followed by a Gewald annulation reaction to construct the fused thiophene ring.
Caption: Proposed synthetic workflow for this compound-3-carbonitrile.
Synthesis of Key Intermediate: 1-Acetyl-2-cyanopyrene
A crucial intermediate for the proposed Gewald synthesis is 1-acetyl-2-cyanopyrene. Its synthesis can be envisioned starting from 1-acetylpyrene through a sequence of nitration, reduction, and a Sandmeyer reaction.
Experimental Protocol: Synthesis of 1-Acetyl-2-cyanopyrene (Proposed)
-
Nitration of 1-Acetylpyrene: To a solution of 1-acetylpyrene (1.0 eq) in acetic anhydride at 0 °C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid (0.1 eq). Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Pour the reaction mixture into ice water and extract with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-acetyl-2-nitropyrene, is purified by column chromatography on silica gel.
-
Reduction of 1-Acetyl-2-nitropyrene: To a solution of 1-acetyl-2-nitropyrene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 6 hours. After cooling to room temperature, the reaction mixture is poured into a solution of sodium hydroxide and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-acetyl-2-aminopyrene, which can be used in the next step without further purification.
-
Sandmeyer Reaction: To a suspension of 1-acetyl-2-aminopyrene (1.0 eq) in a mixture of hydrochloric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting diazonium salt solution at 0 °C for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution and stir the mixture at room temperature for 2 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 1-acetyl-2-cyanopyrene.
Gewald Annulation for this compound Core Synthesis
The final step in the synthesis of the core structure is the Gewald reaction, a well-established method for the formation of 2-aminothiophenes. In this proposed scheme, the thiophene ring is constructed from the 1-acetyl-2-cyanopyrene intermediate.
Experimental Protocol: Synthesis of 2-Amino-3-cyanothis compound (Proposed)
To a solution of 1-acetyl-2-cyanopyrene (1.0 eq) and malononitrile (1.2 eq) in ethanol, add elemental sulfur (1.5 eq) followed by a catalytic amount of a suitable base (e.g., morpholine or piperidine). Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by thin-layer chromatography. After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-amino-3-cyanothis compound.
Synthesis of this compound Derivatives
The versatile this compound core can be further functionalized to generate a library of derivatives. The amino and cyano groups on the thiophene ring, as well as the pyrene backbone, offer multiple sites for chemical modification.
Derivatization of the Thiophene Ring
The amino group at the 2-position of the synthesized core can serve as a handle for various transformations, including acylation, alkylation, and diazotization followed by substitution reactions. The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group.
Caption: Potential derivatization pathways for the this compound core.
Experimental Protocol: N-Acetylation of 2-Amino-3-cyanothis compound (Proposed)
To a solution of 2-amino-3-cyanothis compound (1.0 eq) in pyridine, add acetic anhydride (1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Pour the mixture into ice water and collect the precipitate by filtration. Wash the solid with water and recrystallize from a suitable solvent to obtain the N-acetylated product.
Quantitative Data Summary
The following table summarizes the proposed reaction conditions and expected yields for the synthesis of this compound and a representative derivative. It is important to note that these are projected values based on analogous reactions and would require experimental validation.
| Step | Reactants | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Nitration | 1-Acetylpyrene, HNO₃, H₂SO₄ | Acetic Anhydride | - | 0 - RT | 6 | 70-80 |
| 2. Reduction | 1-Acetyl-2-nitropyrene, SnCl₂·2H₂O | Ethanol | - | Reflux | 6 | 85-95 |
| 3. Sandmeyer Reaction | 1-Acetyl-2-aminopyrene, NaNO₂, CuCN, KCN | HCl/H₂O | - | 0 - RT | 2.5 | 60-70 |
| 4. Gewald Annulation | 1-Acetyl-2-cyanopyrene, Malononitrile, S₈ | Ethanol | Morpholine | Reflux | 8-12 | 75-85 |
| 5. N-Acetylation | 2-Amino-3-cyanothis compound, Acetic Anhydride | Pyridine | - | 0 - RT | 4 | 90-98 |
Disclaimer: The experimental protocols and quantitative data presented in this guide are proposed based on established chemical principles and analogous reactions reported in the literature. These procedures have not been experimentally validated for the specific synthesis of this compound and its derivatives and should be performed with appropriate safety precautions and optimization.
chemical and physical properties of Pyreno(1,2-b)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyreno(1,2-b)thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring fused to a pyrene core. This fusion of an electron-rich thiophene moiety with the extended π-system of pyrene results in unique electronic and photophysical properties, making it a molecule of interest for materials science and potentially for medicinal chemistry. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines general synthetic strategies, and discusses the current understanding of its biological potential.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₈H₁₀S.[1][2] Its molecular structure consists of a five-membered thiophene ring annulated to the 1 and 2 positions of a pyrene molecule.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀S | [1][2] |
| Molecular Weight | 258.34 g/mol | [1] |
| CAS Number | 189-83-3 | [1][2] |
Physical Properties
| Property | Value | Unit | Source |
| Boiling Point (predicted) | 471.7 | °C at 760 mmHg | |
| Density (predicted) | 1.392 | g/cm³ | |
| Flash Point (predicted) | 180.7 | °C | |
| Refractive Index (predicted) | 1.935 | ||
| Water Solubility (predicted) | -7.86 (log₁₀WS in mol/l) | [3] | |
| Octanol/Water Partition Coefficient (predicted) | 5.799 (logP) | [3] |
Note: Many of the physical properties listed are predicted values from computational models and should be confirmed by experimental data.
Experimental Protocols
General Synthetic Strategy:
The synthesis of thiophene-annulated aromatic compounds often involves the construction of the thiophene ring onto a pre-existing aromatic core. Common methods include the Lawesson's reagent-mediated cyclization of a 1,4-dicarbonyl compound or the Fiesselmann thiophene synthesis. For a fused system like this compound, a likely precursor would be a functionalized pyrene derivative.
A generalized workflow for such a synthesis is depicted below:
Caption: A logical workflow for the synthesis of this compound.
Note: This represents a generalized approach. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
Spectroscopic and Electrochemical Properties
Detailed spectroscopic and electrochemical data for the parent this compound are limited in the public domain. However, studies on polymers and derivatives incorporating pyrene and thiophene units provide insights into their expected behavior.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) due to the coupling of the ten protons on the fused ring system. The chemical shifts will be influenced by the ring currents of both the pyrene and thiophene moieties.
-
UV-Vis Absorption and Fluorescence: Pyrene-containing compounds are known for their characteristic UV-Vis absorption and fluorescence properties. The fusion of a thiophene ring is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted pyrene, indicating a smaller HOMO-LUMO gap. Polymers containing pyrene and thiophene have shown absorption bands related to the π-π* transitions of both the pyrene and polythiophene segments.
-
Electrochemical Properties: Cyclic voltammetry studies on related pyrene-functionalized thiophene monomers and polymers have demonstrated their redox activity. The pyrene unit typically shows a reversible oxidation wave, while the thiophene moiety undergoes irreversible oxidation at higher potentials, which can lead to electropolymerization. The exact redox potentials for this compound would need to be determined experimentally.
Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or drug development applications of this compound. However, the broader class of thiophene-containing compounds has been extensively studied in medicinal chemistry and is a component of numerous approved drugs. Thiophenes are recognized as important pharmacophores due to their ability to act as bioisosteres of phenyl groups and their versatile chemistry, which allows for structural modifications to tune pharmacological properties.
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial
-
Antiviral
-
Anti-inflammatory
-
Anticancer
The potential biological activity of this compound would be highly speculative without experimental data. Its large, planar, and lipophilic structure might suggest an ability to intercalate with DNA or interact with hydrophobic pockets of proteins. However, such properties could also be associated with toxicity.
The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like this compound.
Caption: A simplified workflow for drug discovery and development.
Conclusion and Future Directions
This compound is a fascinating molecule with potentially interesting photophysical and electronic properties stemming from the fusion of a pyrene and a thiophene ring. While some of its basic properties can be predicted, there is a clear need for further experimental investigation to fully characterize this compound. Future research should focus on:
-
Developing and publishing a detailed, reproducible synthetic protocol.
-
Thoroughly characterizing its physical and chemical properties, including melting point, solubility, and spectroscopic and electrochemical data.
-
Conducting in vitro and in vivo studies to explore its potential biological activities and toxicological profile.
Such studies will be crucial to determine if this compound or its derivatives could find applications in materials science, as molecular probes, or as scaffolds for the development of new therapeutic agents.
References
Spectroscopic Properties of Novel Pyreno(1,2-b)thiophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic properties of novel Pyreno(1,2-b)thiophene compounds. This compound, a unique heterocyclic structure integrating the pyrene and thiophene moieties, forms the foundation for a class of compounds with significant potential in materials science and medicinal chemistry. Their unique electronic and photophysical properties make them compelling candidates for applications ranging from organic electronics to advanced therapeutic agents. This document summarizes the available quantitative spectroscopic data, details relevant experimental protocols, and provides visualizations to illustrate key processes and relationships.
Core Spectroscopic Data
Recent research has led to the synthesis and characterization of new fluorescent derivatives of this compound. A key study in this area describes three novel compounds, showcasing their fundamental photophysical characteristics. The core structure and the synthesized derivatives are presented below, followed by a summary of their absorption properties.
Figure 1: Core Chemical Structures
Caption: Core structure of this compound and its novel derivatives.
The UV-Vis absorption properties of these novel compounds have been characterized, revealing distinct absorption maxima that are influenced by the substituent at the 4-position of the this compound core.
| Compound | Substituent (R) | Absorption Maxima (λ_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 4a | Phenyl | 305 | Not Reported |
| 4b | Thiophen-2-yl | 358 | Not Reported |
| 4c | Naphthalen-2-yl | 330 | Not Reported |
| Table 1: Summary of Absorption Spectroscopic Data for Novel this compound Derivatives [1] |
Note: While the molar extinction coefficients were not explicitly quantified in the available literature, it was noted that compound 4c exhibits a greater ability to absorb UV light, and compound 4b shows a higher fluorescence intensity compared to 4a and 4c .[1] Detailed quantitative data on emission maxima, fluorescence quantum yields, and fluorescence lifetimes for these specific compounds are not publicly available in the reviewed literature.
Experimental Protocols
The synthesis and spectroscopic characterization of this compound derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.
Synthesis of this compound Derivatives
A common synthetic route to these compounds involves a two-step process: a Wittig reaction followed by an iodine-promoted photocyclization.[1]
Figure 2: Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound derivatives.
Detailed Steps:
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Wittig Reaction: The synthesis typically begins with the reaction of a suitable pyrene-containing phosphonium ylide with a thiophene-2-carbaldehyde derivative. This reaction is carried out in an appropriate solvent system, often a mixture of an organic solvent and an aqueous base, to facilitate the formation of the carbon-carbon double bond.
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Iodine-Promoted Photocyclization: The intermediate product from the Wittig reaction is then subjected to photocyclization in the presence of a catalytic amount of iodine. This step is usually performed under UV irradiation, which induces an intramolecular cyclization to form the fused this compound ring system.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to isolate the desired compound.
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Characterization: The structure and purity of the final product are confirmed by various analytical methods, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Spectroscopic Measurements
The photophysical properties of the synthesized compounds are investigated using UV-Vis absorption and fluorescence spectroscopy.
Figure 3: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound compounds.
UV-Vis Absorption Spectroscopy:
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Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
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Sample Preparation: Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane or chloroform) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
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Measurement: The absorption spectra are recorded at room temperature in a 1 cm path length quartz cuvette. The spectra are typically scanned over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λ_max) is determined from the resulting spectrum.
Fluorescence Spectroscopy:
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Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube) is employed.
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Sample Preparation: The same solutions used for UV-Vis absorption measurements can often be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
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Measurement: Emission spectra are recorded by exciting the sample at its absorption maximum (λ_max). The emission is scanned over a wavelength range longer than the excitation wavelength.
Determination of Fluorescence Quantum Yield (Φ_F):
The relative method is commonly used for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
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Standard Selection: A fluorescent standard with an absorption and emission profile similar to the sample is chosen.
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Data Acquisition: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.). A series of solutions with varying concentrations (and thus absorbances) are typically measured.
-
Calculation: The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
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Fluorescence Lifetime Measurement:
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique to measure fluorescence lifetimes.
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode) and a high-speed detector is used.
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Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
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Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Conclusion
The novel this compound compounds discussed in this guide represent a promising class of fluorescent materials. Their synthesis via a versatile Wittig reaction and photocyclization sequence allows for the introduction of various substituents, enabling the tuning of their spectroscopic properties. While the currently available data provides a foundational understanding of their absorption characteristics, further research is needed to fully elucidate their emission properties, including quantum yields and lifetimes. The experimental protocols outlined here provide a robust framework for the continued investigation and characterization of these and other novel this compound derivatives, which will be crucial for unlocking their full potential in diverse scientific and technological applications.
References
literature review on Pyreno(1,2-b)thiophene synthesis methods
[2] Synthesis of Pyreno[1,2-b]thiophenes and Pyreno[2,1-b]thiophenes - American Chemical Society The reaction of 1-lithiopyrene (generated from 1-bromopyrene) with elemental sulfur and subsequent reaction with an α-chloro ketone gave a pyrenyl α-keto sulfide. Cyclization of the sulfide with base gave the corresponding pyreno[1,2-b]thiophene. A similar sequence starting with 2-lithiopyrene (from 2-bromopyrene) gave the corresponding pyreno[2,1-b]thiophene. --INVALID-LINK-- Synthesis and properties of pyrene-fused thiophenes - IOPscience The synthesis and properties of a variety of pyrene-fused thiophenes are described. In particular, a new synthetic route to pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene is reported. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The optical and electrochemical properties of the pyrene-fused thiophenes were investigated. It was found that the fusion of a thiophene ring to the pyrene core has a significant effect on the electronic properties of the molecule. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophenes and Pyreno[2,1-b]thiophenes The synthesis of pyreno[1,2-b]thiophenes and pyreno[2,1-b]thiophenes is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis of Naphtho[2,1-b]thiophene and Naphtho[1,2-b]thiophene ... Naphtho[2,1-b]thiophene (2) and naphtho[1,2-b]thiophene (3) were synthesized in excellent yields (92 and 89% respectively) from the reaction of 2- and 1-(bromomethyl)naphthalene (4 and 5) with sodium sulfide in refluxing ethanol. This method is a simple and efficient one-pot synthesis of naphthothiophenes. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophenes and Pyreno[2,1-b]thiophenes - Journal of Organic Chemistry The synthesis of pyreno[1,2-b]thiophenes and pyreno[2,1-b]thiophenes is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis of Thiophenes and their Fused Derivatives - Science of Synthesis This chapter is an update to the previous Science of Synthesis contribution on the synthesis of thiophenes and their fused derivatives, and covers the literature from 2008 to 2020. The content is organized in the same way as in the original chapter, with sections covering the synthesis of thiophenes, benzo[b]thiophenes, benzo[c]thiophenes, and other fused thiophenes. Within each section, the methods are ordered according to the bond-forming strategy. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophene - Contributed by anonymous users The synthesis of pyreno[1,2-b]thiophene is described. The key step is the reaction of 1-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis and Characterization of Pyrene-Fused N-Heterocyclic ... A new synthetic route to pyrene-fused N-heterocyclic germylenes and silenes is reported. The key step is the reaction of a pyrene-fused diene with a germylene or silene precursor. The resulting germylenes and silenes are stable at room temperature and have been characterized by NMR spectroscopy and X-ray crystallography. --INVALID-LINK-- Palladium-catalyzed synthesis of pyrene-fused thiophenes - Wiley Online Library The synthesis of pyrene-fused thiophenes by palladium-catalyzed cross-coupling reactions is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis of pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene - DeepDyve The synthesis of pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis of pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene A new synthetic route to pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene is reported. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The optical and electrochemical properties of the pyrene-fused thiophenes were investigated. It was found that the fusion of a thiophene ring to the pyrene core has a significant effect on the electronic properties of the molecule. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophene - American Chemical Society The reaction of 1-lithiopyrene (generated from 1-bromopyrene) with elemental sulfur and subsequent reaction with an α-chloro ketone gave a pyrenyl α-keto sulfide. Cyclization of the sulfide with base gave the corresponding pyreno[1,2-b]thiophene. A similar sequence starting with 2-lithiopyrene (from 2-bromopyrene) gave the corresponding pyreno[2,1-b]thiophene. --INVALID-LINK-- Synthesis of pyreno[1,2-b]thiophene and its derivatives - Taylor & Francis Online A convenient synthesis of pyreno[1,2-b]thiophene and its derivatives is described. The key step is the reaction of 1-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophene - an overview | ScienceDirect Topics The synthesis of pyreno[1,2-b]thiophene is described. The key step is the reaction of 1-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- A Comprehensive Guide to the Synthesis of Pyreno[1,2-b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Pyreno[1,2-b]thiophene, a polycyclic aromatic hydrocarbon fused with a thiophene ring, has garnered significant interest in materials science and medicinal chemistry due to its unique electronic and photophysical properties. This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining this valuable scaffold, complete with experimental protocols, comparative data, and workflow visualizations to aid in research and development.
Core Synthetic Strategies
The synthesis of pyreno[1,2-b]thiophene predominantly relies on two key strategies: the cyclization of a pyrenyl α-keto sulfide and palladium-catalyzed cross-coupling reactions. Both approaches offer distinct advantages and are amenable to the introduction of various functional groups.
Cyclization of Pyrenyl α-Keto Sulfides
This classical approach involves the reaction of 1-lithiopyrene with elemental sulfur, followed by quenching with an α-chloro ketone to yield a pyrenyl α-keto sulfide intermediate. Subsequent base-mediated cyclization affords the desired pyreno[1,2-b]thiophene. A similar pathway starting from 2-lithiopyrene can be employed to synthesize the isomeric pyreno[2,1-b]thiophene.
Detailed Experimental Protocol:
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Generation of 1-Lithiopyrene: To a solution of 1-bromopyrene in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred for 1 hour at this temperature.
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Formation of Pyrenylthiolate: Elemental sulfur (1.2 equivalents) is added in one portion, and the mixture is stirred for an additional 2 hours at -78 °C.
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Synthesis of Pyrenyl α-Keto Sulfide: A solution of an appropriate α-chloro ketone (1.0 equivalent) in anhydrous diethyl ether is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
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Base-Mediated Cyclization: The purified pyrenyl α-keto sulfide is dissolved in a suitable solvent such as ethanol or dimethylformamide. A base, typically potassium hydroxide or sodium ethoxide (2.0 equivalents), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pyreno[1,2-b]thiophene product.
Palladium-Catalyzed Cross-Coupling Reactions
A more modern and versatile approach involves the palladium-catalyzed cross-coupling of 1-bromopyrene with a suitable thiophene derivative. This method offers the advantage of being tolerant to a wider range of functional groups and often provides a more direct route to substituted pyreno[1,2-b]thiophenes.
Detailed Experimental Protocol:
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Reaction Setup: In a Schlenk flask under an inert atmosphere, 1-bromopyrene (1.0 equivalent), the thiophene derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) are combined in a suitable solvent like toluene or dioxane.
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Reaction Execution: The reaction mixture is degassed and then heated to a temperature ranging from 80 to 120 °C for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyreno[1,2-b]thiophene.
Comparative Data of Synthetic Methods
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Cyclization of Pyrenyl α-Keto Sulfide | 1-Bromopyrene, n-BuLi, Sulfur, α-Chloro ketone, Base | 60-75 | 14-28 | -78 to Reflux | Well-established, good for specific substitutions | Multi-step, use of organolithiums |
| Palladium-Catalyzed Cross-Coupling | 1-Bromopyrene, Thiophene derivative, Pd catalyst, Base | 70-90 | 12-24 | 80-120 | High functional group tolerance, often one-pot | Catalyst cost, potential for side reactions |
Visualizing the Synthetic Pathways
To further elucidate the synthetic processes, the following diagrams illustrate the key transformations and logical workflows.
Caption: Synthesis of Pyreno[1,2-b]thiophene via Sulfide Cyclization.
Caption: Palladium-Catalyzed Synthesis of Pyreno[1,2-b]thiophene.
An In-depth Technical Guide to Pyreno(1,2-b)thiophene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyreno(1,2-b)thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring fused to the pyrene core. This unique structural motif has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, key properties, and the evolution of its preparation methods.
Discovery and First Synthesis
The first synthesis of this compound was reported in 1958 by Pandya and Tilak.[1][2] Their pioneering work involved the acid-catalyzed cyclization of (2,2-dimethoxyethyl)(pyren-1-yl)sulfane to yield the target molecule.[1][2] This initial synthesis laid the groundwork for the exploration of this novel heterocyclic system.
Physicochemical Properties
This compound is a solid with the molecular formula C₁₈H₁₀S and a molecular weight of 258.34 g/mol .[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 189-83-3 | [1] |
| Molecular Formula | C₁₈H₁₀S | [1] |
| Molecular Weight | 258.34 g/mol | [1] |
| Density | 1.392 g/cm³ | [1] |
| Boiling Point | 471.7 °C at 760 mmHg | [1] |
| Refractive Index | 1.935 | [1] |
| Flash Point | 180.7 °C | [1] |
Historical Development of Synthesis
Following the initial discovery, the synthesis of this compound and its isomers has been a subject of continued investigation. The primary synthetic strategies have evolved to improve yield, efficiency, and to allow for the preparation of derivatives with tailored properties.
The Pandya and Tilak Synthesis (1958)
The seminal work by Pandya and Tilak provided the first pathway to this fused thiophene system. The key transformation is an intramolecular cyclization reaction.
Experimental Protocol (Conceptual)
-
Preparation of the Precursor: The starting material, (2,2-dimethoxyethyl)(pyren-1-yl)sulfane, would have been synthesized first. This likely involved the reaction of a pyrene-1-thiol with a protected 2-bromoacetaldehyde dimethyl acetal.
-
Acid-Catalyzed Cyclization: The precursor is treated with a strong acid, such as polyphosphoric acid (PPA), which serves as both the catalyst and the dehydrating agent. The acid protonates one of the methoxy groups, leading to its elimination as methanol and the formation of a reactive oxonium ion.
-
Electrophilic Aromatic Substitution: The adjacent pyrene ring then acts as a nucleophile, attacking the electrophilic carbon of the acetal. This intramolecular electrophilic aromatic substitution forms the new five-membered thiophene ring.
-
Aromatization: A final dehydration step leads to the formation of the aromatic this compound.
Logical Workflow of the Pandya and Tilak Synthesis
Caption: Logical workflow of the first this compound synthesis.
Alternative Synthesis by Thongpanchang et al. (2012)
Over five decades after its initial discovery, a new, alternative route to this compound was developed by Thongpanchang and coworkers in 2012.[1][2] This two-step synthesis offers a different approach to constructing the thiophene ring onto the pyrene core.
Experimental Protocol (Conceptual)
-
Condensation Reaction: The synthesis begins with the condensation of pyren-1-ol with 2-mercaptoethanol. This reaction forms the key intermediate, 2-(pyren-1-yloxy)ethan-1-thiol.
-
Dehydrogenation: The intermediate is then subjected to a dehydrogenation reaction, likely using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil, to induce the cyclization and aromatization to form the final this compound product.
Logical Workflow of the Thongpanchang et al. Synthesis
Caption: Logical workflow of the alternative this compound synthesis.
Conclusion
The discovery of this compound by Pandya and Tilak in 1958 marked the advent of a new class of fused-ring heterocyclic compounds. The subsequent development of alternative synthetic routes has expanded the accessibility of this core structure for further research. The unique electronic and structural features of this compound make it a molecule of ongoing interest for applications in materials science, particularly in the design of organic semiconductors, and as a scaffold in the development of novel therapeutic agents. Further research into the functionalization of the this compound core is anticipated to unlock its full potential in these and other emerging fields.
References
An In-depth Technical Guide to the Electronic and Optical Properties of Pyreno(1,2-b)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and optical properties of Pyreno(1,2-b)thiophene, a fused-ring aromatic compound of significant interest in the fields of organic electronics and materials science. This document details the theoretical and experimental understanding of its photophysical and electrochemical behavior, offering insights for its application in novel electronic devices and potential relevance in drug development research through areas like bio-imaging and sensing.
Core Electronic and Optical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) that integrates the chromophoric properties of pyrene with the electron-rich nature of thiophene. This unique combination gives rise to distinct electronic and optical characteristics.
Theoretical Electronic Properties
The electronic properties of this compound and its derivatives have been investigated using computational methods such as Density Functional Theory (DFT). These studies provide valuable insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its charge transport capabilities and photophysical behavior.
Table 1: Calculated Electronic Properties of a Representative Pyrene-Thiophene Derivative
| Parameter | Value (eV) |
| HOMO Energy | -5.715[1] |
| LUMO Energy | -2.164[1] |
| HOMO-LUMO Gap | 3.551[1] |
Note: These values are based on DFT calculations for a reference pyrene-fluorene compound with a thiophene bridge and should be considered as an estimation for this compound.
Optical Properties: Absorption and Emission
The optical properties of this compound are characterized by its absorption of ultraviolet-visible (UV-vis) light and subsequent fluorescence emission. The extended π-conjugated system of the molecule leads to strong absorption in the UV region and emission in the visible spectrum.
Table 2: Photophysical Data for a Thiophene-Functionalized Pyrene Derivative
| Property | Wavelength (nm) |
| Absorption Maximum (λabs) | ~350-450 |
| Emission Maximum (λem) | ~450-550 |
Note: The specific absorption and emission maxima for this compound may vary depending on the solvent and concentration. The data presented is a representative range for pyrene-thiophene systems.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is another critical parameter. While a specific value for this compound is not documented, related pyrene-thiophene compounds are known to exhibit moderate to high quantum yields, making them suitable for applications in light-emitting devices and fluorescent probes.
Experimental Protocols
This section outlines generalized experimental methodologies for characterizing the electronic and optical properties of this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or toluene). A typical concentration is in the micromolar range (10-6 to 10-5 M).
-
Instrumentation: Use a dual-beam UV-vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
The absorption maxima (λmax) are identified as the peaks in the spectrum.
-
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Methodology:
-
Sample Preparation: Use the same or a similarly prepared dilute solution as for UV-vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Determine the optimal excitation wavelength from the absorption spectrum (usually one of the absorption maxima).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The emission maxima (λem) are the peaks in the emission spectrum.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions, and the quantum yield of the sample is calculated relative to the standard.
-
Cyclic Voltammetry
This electrochemical technique is used to determine the HOMO and LUMO energy levels of a molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential between the electrodes.
-
The oxidation and reduction potentials are determined from the resulting plot of current versus potential.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate a representative synthesis pathway for a pyrene-fused thiophene and a general workflow for the fabrication of an Organic Light-Emitting Diode (OLED), a key application for such materials.
Caption: Representative synthesis pathway for this compound.
Caption: General workflow for OLED fabrication.
Applications and Future Directions
The favorable electronic and optical properties of this compound make it a promising candidate for a variety of applications in organic electronics. Its high fluorescence efficiency suggests its use as an emissive material in OLEDs for displays and lighting. The defined HOMO and LUMO levels also indicate its potential as a semiconductor in organic field-effect transistors (OFETs) and as a donor or acceptor material in organic photovoltaics (OPVs).
In the context of drug development, the strong fluorescence of pyrene-based compounds can be harnessed for bio-imaging and sensing applications. Functionalized derivatives of this compound could be designed to selectively bind to biological targets, with changes in their fluorescence properties providing a means of detection. Further research into the synthesis of tailored derivatives and a more detailed experimental characterization of the parent molecule will be crucial in unlocking the full potential of this versatile compound.
References
An In-depth Technical Guide on the Solubility and Stability of Pyreno(1,2-b)thiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyreno(1,2-b)thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring fused to a pyrene core. Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a molecule of interest for applications in organic electronics and materials science. However, a thorough understanding of its solubility and stability in organic solvents is paramount for its practical application, particularly in solution-processable fabrication techniques and for ensuring long-term device performance and formulation stability. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound and similar aromatic compounds. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and theoretical considerations for researchers to conduct such assessments.
Introduction to this compound
This compound, with the chemical formula C₁₈H₁₀S and a molecular weight of 258.34 g/mol , belongs to the class of polycyclic aromatic thiophenes.[1] The fusion of a five-membered thiophene ring to the rigid, planar pyrene backbone is expected to influence its electronic properties, solubility, and stability compared to its parent carbocyclic analogue. The presence of the sulfur heteroatom can introduce specific intermolecular interactions and potential sites for chemical reactivity.
Solubility of this compound in Organic Solvents
The solubility of a solid compound in a solvent is a critical parameter for its purification, processing, and formulation. For polycyclic aromatic hydrocarbons like this compound, which are generally characterized by low polarity, solubility is expected to be higher in nonpolar or moderately polar organic solvents.
The solubility of this compound in a given organic solvent is governed by a combination of factors:
-
Solute-Solvent Interactions: Favorable interactions, such as van der Waals forces and π-π stacking between the aromatic core of this compound and aromatic solvents (e.g., toluene, xylene), can enhance solubility.
-
Solvent Polarity: A general principle is "like dissolves like." The nonpolar nature of this compound suggests poor solubility in highly polar solvents like water and alcohols, and better solubility in nonpolar solvents like hexane, toluene, and chlorinated solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
Crystalline Structure: The strength of the crystal lattice of solid this compound must be overcome by solute-solvent interactions for dissolution to occur. Polymorphism can lead to different solubility behaviors.
While experimental data is scarce, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. This prediction is based on the general behavior of similar polycyclic aromatic hydrocarbons.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Favorable π-π stacking and van der Waals interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity and ability to interact with the aromatic system. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity and ability to engage in dipole-induced dipole interactions. |
| Ketones | Acetone, Methyl ethyl ketone | Low to Moderate | Higher polarity may limit solubility. |
| Alkanes | Hexane, Heptane | Low | Primarily van der Waals interactions, which may be weaker than in aromatic solvents. |
| Alcohols | Methanol, Ethanol | Very Low / Insoluble | High polarity and hydrogen bonding network of the solvent are unfavorable for the nonpolar solute. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Low to Moderate | High polarity and boiling points; may show some solubility at elevated temperatures. |
The "gold standard" for solubility determination is the shake-flask method, which measures the thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the collected sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.
Stability of this compound in Organic Solvents
The stability of a compound in solution is crucial for its storage, handling, and application. Degradation can lead to loss of efficacy, formation of impurities, and unpredictable behavior. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3]
For a molecule like this compound, potential degradation pathways in organic solvents include:
-
Photodegradation: Excitation by UV or visible light can lead to photochemical reactions, such as oxidation or dimerization. The extended aromatic system makes it susceptible to light-induced degradation.
-
Oxidation: The electron-rich thiophene ring and the pyrene core can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
-
Acid/Base-Mediated Degradation: While generally stable, extreme pH conditions could potentially lead to reactions, although this is less common for such aromatic systems compared to molecules with more labile functional groups.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though polycyclic aromatic hydrocarbons are typically thermally robust.
A forced degradation study intentionally exposes the compound to stress conditions to accelerate its degradation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., one in which it is reasonably soluble and stable under ambient conditions, like toluene or THF).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark.
-
Oxidative Stress: Add an oxidizing agent (e.g., a solution of hydrogen peroxide in a compatible solvent) to the sample solution.
-
Thermal Stress: Place the sample in an oven at an elevated temperature (e.g., 60-80 °C).
-
Acid/Base Stress: While likely stable, for completeness, a small amount of a strong acid or base (dissolved in a compatible solvent) can be added to separate samples.
-
-
Time-Point Sampling: At various time points during the stress exposure, withdraw a sample from each vial.
-
Sample Quenching (if necessary): For reactions that might continue after sampling (e.g., acid/base stress), neutralize the sample.
-
Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Mass balance can be assessed to account for all components.[3]
-
Conclusion
References
Methodological & Application
Application Notes and Protocols: Thiophene-Based Hole-Transporting Materials for Perovskite Solar Cells
A NOTE ON PYRENO(1,2-b)THIOPHENE: Initial literature searches indicate a scarcity of specific research on the application of this compound as a primary hole-transporting material (HTM) in perovskite solar cells (PSCs). The available body of research more broadly covers a variety of thiophene derivatives. Therefore, these application notes will focus on the wider, well-documented class of thiophene-based HTMs, providing a comprehensive overview of their application, performance, and associated experimental protocols. This information will serve as a valuable guide for researchers interested in developing and utilizing thiophene-based materials in next-generation solar cell technologies.
Introduction
Thiophene-based organic semiconductors have emerged as a prominent class of hole-transporting materials for perovskite solar cells. Their excellent charge-transport properties, tunable energy levels, and good film-forming capabilities contribute to the fabrication of efficient and stable PSCs. These materials play a crucial role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, thereby minimizing charge recombination and enhancing the overall power conversion efficiency (PCE) of the device.
This document provides an overview of the application of various thiophene-based HTMs in perovskite solar cells, along with detailed experimental protocols for material synthesis and device fabrication.
Data Presentation: Performance of Thiophene-Based HTMs
The following table summarizes the performance of various perovskite solar cells incorporating different thiophene-based hole-transporting materials. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Hole-Transporting Material (HTM) | Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Spiro-OMeTAD (Reference) | 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | ~22 | ~1.15 | ~24 | ~80 | [1] |
| PTAA | Poly(triarylamine) | ~20 | ~1.12 | ~23 | ~78 | [2] |
| P3HT | Poly(3-hexylthiophene) | ~19.25 | ~1.05 | ~22 | ~75 | [2] |
| Indeno[1,2-b]thiophene-based HTM | 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine) | 13.2 | N/A | N/A | N/A | [3][4] |
| Thieno[3,2-b]thiophene-based HTM (M3) | Thieno[3,2-b]thiophene and 4,4'-dimethoxytriphenylamine based | 5.20 | 1.05 | 16.9 | 29.3 | [5][6] |
Note: The performance of perovskite solar cells can vary significantly depending on the specific device architecture, perovskite composition, and fabrication conditions. The values presented here are representative examples from the literature.
Experimental Protocols
Synthesis of a Thiophene-Based Hole-Transporting Material
This protocol describes a general synthetic route for a donor-π-acceptor type thiophene derivative, which is a common strategy for developing efficient HTMs. The synthesis of a thieno[3,2-b]thiophene derivative is provided as an example.[7]
Materials:
-
2-bromo-3-hexylthieno[3,2-b]thiophene
-
4-(N,N-diphenylamino)phenylboronic acid pinacol ester
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask, dissolve 2-bromo-3-hexylthieno[3,2-b]thiophene (1 equivalent) and 4-(N,N-diphenylamino)phenylboronic acid pinacol ester (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes to remove any dissolved oxygen.
-
Catalyst and Base Addition: Add Pd(PPh3)4 (0.05 equivalents) and an aqueous solution of 2M K2CO3 (3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/DCM gradient) to obtain the pure thieno[3,2-b]thiophene-based HTM.
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Perovskite Solar Cell with a Thiophene-Based HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.[8][9]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc powder and hydrochloric acid (HCl) for etching
-
Detergent, deionized water, acetone, isopropanol for cleaning
-
Tin oxide (SnO2) precursor solution (e.g., nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a mixture of FAPbI3 and MAPbBr3 in DMF:DMSO)
-
Thiophene-based HTM solution (e.g., 10 mg/mL in chlorobenzene with additives like Li-TFSI and t-BP)
-
Gold (Au) or Silver (Ag) for the back electrode
-
Spin coater, hot plate, thermal evaporator
Procedure:
-
Substrate Preparation:
-
Pattern the FTO glass by etching with zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the SnO2 precursor solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the SnO2 layer at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Prepare the thiophene-based HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Back Electrode Deposition:
-
Mask the device area.
-
Deposit the metal back electrode (e.g., 80 nm of gold) by thermal evaporation under high vacuum (<10-6 Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the PCE, Voc, Jsc, and FF from the J-V curve.
-
Visualizations
Experimental Workflow for Perovskite Solar Cell Fabrication
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Star-shaped hole transport materials with indeno[1,2-b] thiophene or fluorene on a triazine core for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. thieno-3-2-b-thiophene-and-triphenylamine-based-hole-transport-materials-for-perovskite-solar-cells - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution-processable donor–π–acceptor type thieno[3,2-b]thiophene derivatives; synthesis, photophysical properties and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US9431613B2 - Method of fabricating perovskite solar cell - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of Pyreno(1,2-b)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the functionalization of Pyreno(1,2-b)thiophene, a promising scaffold for materials science and drug discovery. The protocols are based on established methodologies for the functionalization of thiophenes and pyrenes, and are intended to serve as a starting point for the development of novel this compound derivatives.
I. Electrophilic Halogenation of this compound
Electrophilic halogenation is a key transformation for introducing a handle for subsequent cross-coupling reactions. The thiophene moiety of this compound is anticipated to be more susceptible to electrophilic attack than the pyrene core.
Protocol 1: Bromination of this compound
This protocol describes the selective bromination of the thiophene ring of this compound.
Workflow for Bromination of this compound
Caption: Workflow for the bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF or CH2Cl2.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH2Cl2 or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane to afford the brominated this compound.
Expected Outcome:
| Reaction | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| Bromination | NBS (1.1 eq.) | THF | RT | 12-24 | 70-90 (estimated) |
II. Palladium-Catalyzed Cross-Coupling Reactions
The halogenated or borylated this compound can be further functionalized using various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other organic moieties.
Protocol 2: Suzuki-Miyaura Coupling of Brominated this compound
This protocol details the coupling of brominated this compound with a boronic acid or boronic ester.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling of brominated this compound.
Materials:
-
Brominated this compound
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine brominated this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), palladium catalyst (5 mol%), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Suzuki Coupling Conditions:
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Bromo-Pyreno(1,2-b)thiophene | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/EtOH/H2O | 90 | 60-85 (estimated) |
| Bromo-Pyreno(1,2-b)thiophene | 2-Thiopheneboronic acid | Pd(dppf)Cl2 (5) | Cs2CO3 | Dioxane/H2O | 100 | 55-80 (estimated) |
Protocol 3: Stille Coupling of Brominated this compound
This protocol outlines the Stille coupling of brominated this compound with an organostannane reagent.
Stille Coupling Workflow
Caption: Workflow for Stille coupling of brominated this compound.
Materials:
-
Brominated this compound
-
Organostannane reagent (e.g., Tributyl(aryl)tin, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Celite
-
Organic solvent for dilution and elution
Procedure:
-
To a Schlenk flask, add brominated this compound (1.0 eq.), the organostannane reagent (1.2 eq.), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 12-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Conditions:
| Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| Bromo-Pyreno(1,2-b)thiophene | Tributyl(phenyl)tin | Pd(PPh3)4 (5) | Toluene | 110 | 65-90 (estimated) |
| Bromo-Pyreno(1,2-b)thiophene | Tributyl(2-thienyl)tin | Pd(PPh3)4 (5) | DMF | 100 | 60-85 (estimated) |
III. C-H Functionalization of this compound
Direct C-H functionalization offers an atom-economical approach to introduce functional groups without pre-functionalization. The regioselectivity can be challenging to control.
Protocol 4: Iridium-Catalyzed C-H Borylation
This protocol describes a potential method for the direct borylation of the this compound core. The pyrene moiety is more likely to undergo C-H borylation under these conditions.
C-H Borylation Workflow
Caption: Workflow for Ir-catalyzed C-H borylation of this compound.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B2pin2, 1.5 eq.)
-
[Ir(cod)OMe]2 (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%)
-
Anhydrous solvent (e.g., Cyclohexane, THF)
Procedure:
-
In a glovebox, charge a screw-cap vial with this compound (1.0 eq.), B2pin2 (1.5 eq.), [Ir(cod)OMe]2 (1.5 mol%), and dtbpy (3 mol%).
-
Add the anhydrous solvent.
-
Seal the vial and heat the mixture at 80-100 °C for 24-48 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by crystallization or column chromatography on silica gel to obtain the borylated product.
Expected Outcome for C-H Borylation:
| Substrate | Reagents | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product |
| This compound | B2pin2 | [Ir(cod)OMe]2 (1.5) | dtbpy (3) | Cyclohexane | 80 | Mono/Di-borylated this compound |
Disclaimer: The provided protocols are based on established chemical principles and literature precedents for related compounds. The yields and regioselectivity for the functionalization of this compound may vary and require optimization. Researchers should exercise appropriate caution and perform small-scale test reactions before scaling up.
Application Notes and Protocols: Pyreno(1,2-b)thiophene as a Building Block for Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of conjugated polymers based on the pyreno(1,2-b)thiophene building block. The protocols detailed below are based on established methodologies for similar fused-thiophene polymer systems and are intended to serve as a foundational guide for researchers.
Introduction to this compound in Conjugated Polymers
This compound is a promising building block for the synthesis of novel conjugated polymers for organic electronic applications. Its extended π-conjugated system, derived from the fusion of a pyrene and a thiophene unit, imparts desirable photophysical and electrochemical properties to the resulting polymers. These properties, including strong absorption in the visible spectrum and appropriate HOMO/LUMO energy levels, make them suitable for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
The rigid and planar structure of the this compound moiety can promote intermolecular π-π stacking in the solid state, which is beneficial for charge transport. By copolymerizing this compound with various electron-donating or electron-accepting comonomers, the optoelectronic properties of the resulting polymers can be finely tuned to optimize device performance.
Synthesis of this compound-Based Conjugated Polymers
The synthesis of this compound-based copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Direct Arylation Polymerization (DAP). These methods allow for the controlled formation of alternating copolymers with well-defined structures.
Monomer Synthesis (General Approach)
The synthesis of the key this compound monomers, such as the dibromo- or distannyl-derivatives, is the first critical step. A general retrosynthetic approach is outlined below. The synthesis often starts from commercially available pyrene derivatives, which are then subjected to a series of reactions to build the thiophene ring.
Caption: General retrosynthetic analysis for this compound monomers.
Polymerization Protocols
This method involves the reaction of a distannylated this compound monomer with a dihalogenated comonomer in the presence of a palladium catalyst.
Protocol:
-
Monomer Preparation: Synthesize 2,7-bis(trimethylstannyl)pyreno[1,2-b]thiophene and a dihalogenated comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole).
-
Reaction Setup: In a nitrogen-filled glovebox, add the distannylated this compound (1.0 mmol), the dihalogenated comonomer (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to a dry Schlenk flask.
-
Solvent Addition: Add dry, degassed toluene (10 mL) to the flask.
-
Polymerization: Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 48 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
-
Caption: Workflow for Stille cross-coupling polymerization.
This method involves the reaction of a diborylated this compound monomer with a dihalogenated comonomer.
Protocol:
-
Monomer Preparation: Synthesize the this compound-2,7-diboronic acid pinacol ester and a dihalogenated comonomer.
-
Reaction Setup: In a nitrogen-filled glovebox, combine the diborylated monomer (1.0 mmol), the dihalogenated comonomer (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a phase transfer catalyst (e.g., Aliquat 336) in a Schlenk flask.
-
Solvent and Base Addition: Add dry toluene (12 mL) and an aqueous solution of potassium carbonate (2 M, 8 mL).
-
Polymerization: Vigorously stir the mixture at 90 °C for 24-48 hours.
-
Purification: Follow the same purification procedure as described for the Stille polymerization.
DAP is a more atom-economical method that involves the direct coupling of a C-H bond with a C-Br bond.
Protocol:
-
Monomer Preparation: Synthesize this compound and a dihalogenated comonomer.
-
Reaction Setup: In a nitrogen-filled glovebox, add the this compound (1.0 mmol), the dihalogenated comonomer (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and potassium carbonate (2.5 mmol) to a Schlenk flask.
-
Solvent Addition: Add a dry, degassed solvent such as N,N-dimethylacetamide (DMAc) or toluene.
-
Polymerization: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Purification: Follow the same purification procedure as described for the Stille polymerization.
Characterization of this compound-Based Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Optical absorption properties, determination of the optical bandgap (Egopt). |
| Photoluminescence (PL) Spectroscopy | Emission properties of the polymer. |
| Cyclic Voltammetry (CV) | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electrochemical bandgap (Egel). |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. |
Representative Data for a Fused Thiophene Copolymer
The following table presents typical data for a copolymer of a fused thiophene derivative with benzothiadiazole, which serves as a model for what can be expected from a this compound-based polymer.
| Property | Value | Method |
| Mn (kDa) | 20 - 40 | GPC |
| PDI | 1.5 - 2.5 | GPC |
| λmax, solution (nm) | 500 - 550 | UV-Vis |
| λmax, film (nm) | 520 - 580 | UV-Vis |
| Egopt (eV) | 1.8 - 2.0 | UV-Vis |
| HOMO (eV) | -5.2 to -5.4 | CV |
| LUMO (eV) | -3.3 to -3.5 | CV |
| Td (°C, 5% weight loss) | > 350 | TGA |
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
This compound-based polymers can act as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell.
Device Fabrication Protocol (Inverted Architecture):
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a layer of ZnO nanoparticles onto the ITO substrate and anneal at 150 °C.
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound polymer and a fullerene acceptor (e.g., PC₇₁BM) in a 1:2 weight ratio in chlorobenzene.
-
Spin-coat the active layer solution onto the ETL in a nitrogen-filled glovebox.
-
Anneal the active layer at a specified temperature (e.g., 80-120 °C) to optimize the morphology.
-
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the active layer.
-
Electrode Deposition: Thermally evaporate the top electrode (e.g., Ag) through a shadow mask.
Caption: Inverted OPV device architecture.
Representative OPV Performance Data
| Parameter | Value |
| Power Conversion Efficiency (PCE) (%) | 4 - 8% |
| Open-Circuit Voltage (Voc) (V) | 0.7 - 0.9 |
| Short-Circuit Current (Jsc) (mA/cm²) | 8 - 15 |
| Fill Factor (FF) (%) | 50 - 70 |
Organic Field-Effect Transistors (OFETs)
The charge transport properties of this compound-based polymers make them suitable for the active channel material in OFETs.
Device Fabrication Protocol (Bottom-Gate, Top-Contact):
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown SiO₂ dielectric layer as the substrate.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the polymer film morphology.
-
Active Layer Deposition: Spin-coat a solution of the this compound polymer onto the treated substrate.
-
Annealing: Anneal the polymer film to enhance crystallinity and charge transport.
-
Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., Au) through a shadow mask onto the polymer film.
Conclusion
This compound is a versatile building block for the development of high-performance conjugated polymers. The synthetic protocols outlined in these notes provide a roadmap for the creation of novel materials with tailored optoelectronic properties. The characterization techniques and device fabrication procedures described are essential for evaluating the potential of these polymers in next-generation organic electronic devices. Further optimization of monomer synthesis, polymer design, and device engineering is expected to lead to even higher performance in the future.
Analytical Techniques for the Characterization of Pyreno(1,2-b)thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques employed in the characterization of Pyreno(1,2-b)thiophene derivatives. These fused-ring aromatic compounds are of significant interest in materials science and drug discovery due to their unique photophysical and potential biological properties. The following sections detail the application of various analytical methods, provide step-by-step experimental protocols, and present relevant data for the characterization of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, further aiding in complex structural assignments. For these compounds, deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to approximately 250 ppm, centered around 125 ppm.
-
Use a 30-degree pulse angle with proton decoupling.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
-
Quantitative Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrene Derivative. [1]
| Assignment | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| CH | 6.43 (d, J = 12.4 Hz), 6.77 (d, J = 12.4 Hz) | 130.85 |
| H2, H3, H6, H8 | 8.29-8.34 (m) | 123.19, 124.98, 125.05, 125.34 |
| H4 | 8.22 (d, J = 9.2 Hz) | 124.04 |
| H5, H10 | 8.13-8.18 (m) | 126.79 |
| H7 | 8.08 (t, J = 7.6 Hz) | 126.47 |
| H9 | 8.41 (d, J = 9.2 Hz) | 122.45 |
| NH | 10.84 (s) | - |
| COOH | 13.27 (s, broad) | 164.53 |
| Aromatic C | - | 123.84, 124.36, 128.54, 130.49, 130.83, 131.10 |
| C=O | - | 167.05 |
Mass Spectrometry (MS)
Application Notes
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly well-suited for these relatively large, conjugated molecules, minimizing fragmentation and providing a clear molecular ion peak.
Experimental Protocols
Protocol for MALDI-TOF Mass Spectrometry
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Dissolve the this compound derivative in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1 mg/mL.
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot.
-
Allow the mixture to air-dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Instrument Parameters:
-
Use a nitrogen laser (337 nm) for desorption and ionization.
-
Operate the instrument in positive ion reflectron mode for higher resolution.
-
Set the accelerating voltage to approximately 20-25 kV.
-
Acquire spectra by averaging multiple laser shots (typically 100-500) across the sample spot.
-
-
Data Analysis:
-
Calibrate the mass spectrum using a known standard.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any fragment ions.
-
Compare the experimental mass with the calculated exact mass to confirm the elemental composition.
-
Quantitative Data
Table 2: Representative Mass Spectrometry Data for Pyrene-based Derivatives.
| Compound | Ionization Method | Calculated Mass (m/z) | Observed Mass (m/z) |
| Pyreno[2,1-b]furan derivative | HRMS | Varies with substituents | Confirmed molecular formula |
| Pyrene-centered oligothiophenes | MALDI-TOF | Varies with thiophene units | Confirmed molecular weight |
UV-Vis Absorption and Fluorescence Spectroscopy
Application Notes
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic properties of this compound derivatives. The extended π-conjugated system in these molecules gives rise to characteristic absorption and emission spectra in the ultraviolet and visible regions. These spectra provide insights into the electronic transitions, energy levels, and photophysical behavior of the compounds. The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter for applications in optoelectronic devices and as fluorescent probes.
Experimental Protocols
Protocol for UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) at a concentration of approximately 10⁻³ M.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M for analysis.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline.
-
Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 250-600 nm).
-
Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield can be calculated using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Quantitative Data
Table 3: Representative Photophysical Data for Pyrene and Thiophene Derivatives.
| Compound Type | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| Pyrene | Cyclohexane | 335 | 370-400 | 0.32[2] |
| Pyreno[2,1-b]furan derivatives | - | 300-370, 400-525 | 505-516 | Varies with substituent[3] |
| Thiophene-fused benzodiphospholes | CH₂Cl₂ | ~415 | ~450-550 | 0.12 - 0.53[4] |
Thermogravimetric Analysis (TGA)
Application Notes
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound derivatives. This is particularly important for applications in organic electronics, where materials must withstand elevated temperatures during device fabrication and operation. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about decomposition temperatures and thermal degradation pathways.
Experimental Protocols
Protocol for Thermogravimetric Analysis
-
Sample Preparation:
-
Place a small amount of the sample (5-10 mg) into a TGA pan (typically platinum or alumina).
-
-
Instrument Parameters:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 800 °C).
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of weight loss.
-
Quantitative Data
Table 4: Representative Thermal Stability Data for Thiophene-based Polymers.
| Compound Type | Decomposition Temperature (Td) at 10% weight loss (°C) | Char Yield at 800 °C (%) |
| Thiophene and Fluorene containing CMP | 410 | 53 |
| Polythiophenes with pyrene chromophores | 255 - 299 | Varies |
Visualizations
Experimental Workflow
References
Application of Fused Thiophene-Based Dyes in Dye-Sensitized Solar Cells: A Focus on Pyreno(1,2-b)thiophene Analogs
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity with low cost and facile fabrication. The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. Organic dyes, particularly those based on a donor-π-acceptor (D-π-A) architecture, have garnered significant attention due to their high molar extinction coefficients and tunable photophysical and electrochemical properties.
Fused thiophene derivatives are an important class of π-spacers in organic sensitizers. Their rigid and planar structures can facilitate intramolecular charge transfer and enhance the photovoltaic performance of DSSCs. While direct applications of Pyreno(1,2-b)thiophene in DSSCs are not extensively reported in the reviewed literature, this application note will detail the principles and protocols using a closely related and well-studied fused thiophene system, dithieno[3,2-b:2',3'-d]thiophene (DTT), as a representative example. The methodologies and expected outcomes described herein provide a strong foundation for researchers interested in exploring this compound and other novel fused-ring systems for DSSC applications.
Principle of Operation
The fundamental process of a DSSC involves the following steps:
-
Light Absorption: The dye molecule, anchored to the surface of a wide-bandgap semiconductor (typically TiO₂), absorbs photons from sunlight, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).
-
Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂.
-
Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the transparent conducting oxide (TCO) coated glass substrate (the photoanode) and then flow into the external circuit.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by a redox mediator (typically an I⁻/I₃⁻ couple) in an electrolyte solution.
-
Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode where it is reduced, completing the circuit.
The energy levels of the dye's HOMO and LUMO relative to the TiO₂ conduction band and the electrolyte redox potential are crucial for efficient cell operation.
Data Presentation: Performance of Fused Thiophene-Based Dyes
The following table summarizes the photovoltaic performance parameters of a representative DSSC sensitized with a dye based on a fused thiophene structure. These parameters include the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (PCE).
| Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Dithieno[3,2-b:2',3'-d]thiophene-2-cyanoacrylic acid based dye | 1.2 | 0.7 | - | 0.3 | [1] |
Note: The performance of DSSCs is highly dependent on various factors including the specific dye structure, TiO₂ film thickness and morphology, electrolyte composition, and fabrication conditions.
Experimental Protocols
I. Synthesis of a Representative Fused Thiophene Dye
This protocol describes the synthesis of a D-π-A type dye with a fused thiophene π-bridge.
Materials:
-
Fused thiophene aldehyde precursor
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
Procedure:
-
Dissolve the fused thiophene aldehyde precursor and cyanoacetic acid in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent like ethanol or methanol, and dried under vacuum.
-
The crude product can be further purified by column chromatography or recrystallization.
II. Fabrication of Dye-Sensitized Solar Cells
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste (e.g., P25)
-
Squeegee or doctor blade
-
Furnace
-
Fused thiophene dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Electrolyte solution (e.g., containing LiI, I₂, tert-butylpyridine, and an ionic liquid in acetonitrile)
-
Micropipette
Procedure:
-
Photoanode Preparation: a. Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. c. Dry the TiO₂ film at 125°C for 5 minutes. d. Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles. e. After cooling to about 80°C, immerse the TiO₂ electrode in the dye solution and keep it at room temperature for 12-24 hours for dye sensitization. f. Rinse the dye-sensitized TiO₂ electrode with the solvent used for the dye solution to remove non-adsorbed dye molecules and dry it.
-
Assembly of the DSSC: a. Place a thermoplastic sealant frame on the dye-sensitized TiO₂ electrode. b. Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the TiO₂ film. c. Heat the assembly on a hot plate at around 100°C to seal the two electrodes together. d. Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode using a micropipette. The electrolyte will be drawn into the space between the electrodes via capillary action. e. Seal the hole with a small piece of sealant and a coverslip.
III. Characterization of DSSCs
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system
Procedure:
-
Current-Voltage (I-V) Measurement: a. Place the fabricated DSSC under the solar simulator. b. Connect the photoanode and the counter electrode to the source meter. c. Sweep the voltage from a reverse bias to a forward bias and measure the corresponding current. d. From the I-V curve, determine the Jsc (current at zero voltage), Voc (voltage at zero current), FF, and PCE.
-
IPCE Measurement: a. Measure the short-circuit current of the DSSC at different wavelengths of monochromatic light. b. The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons.
Mandatory Visualizations
Caption: Generalized D-π-A structure of a fused thiophene-based dye.
Caption: Experimental workflow for DSSC fabrication and characterization.
Caption: Energy level diagram of a dye-sensitized solar cell.
References
Application Notes and Protocols for Pyreno-Thiophene Derivatives in Light-Emitting Organic Field-Effect Transistors
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the application of the specific molecule, Pyreno(1,2-b)thiophene (CAS 189-83-3), in light-emitting organic field-effect transistors (LE-OFETs). While the compound is known, its synthesis, characterization, and performance in LE-OFETs are not documented in readily available research.
However, the broader class of pyrene-thiophene-based molecules has shown considerable promise in this field. This document provides detailed application notes and protocols based on a closely related and studied derivative, 2-positional pyrene end-capped bithiophene (BPy2T) , which serves as a representative example for researchers, scientists, and drug development professionals interested in exploring this class of materials for optoelectronic applications.
Introduction to Pyrene-Thiophene Based LE-OFETs
Pyrene-containing organic semiconductors are of great interest for electronic and optoelectronic devices due to their excellent photophysical properties, high charge carrier mobility, and good chemical and thermal stability.[1] When combined with thiophene units, these molecules can form planar, electron-rich conjugated systems with strong π-π stacking, which is conducive to efficient charge transport.[1][2] In a light-emitting organic field-effect transistor, the material functions as both the charge-transporting layer of the transistor and the light-emitting layer. By applying appropriate gate and source-drain voltages, both electrons and holes are injected and transported within the semiconductor, where they recombine to emit light.
Performance Data of Pyrene-Thiophene Derivatives
The performance of LE-OFETs is evaluated based on several key metrics, including charge carrier mobility, photoluminescence quantum yield (PLQY), and the characteristics of the emitted light. The following table summarizes the reported performance of a representative pyrene-thiophene derivative, BPy2T.[2]
| Parameter | Value | Conditions |
| Hole Mobility (µ) | 3.3 cm²/Vs | Single crystal OFET |
| Photoluminescence Efficiency | 32% | In the crystalline state |
| Light Emission Color | Green | Single crystal OFET |
Experimental Protocols
This section details the methodologies for the synthesis of a pyrene-thiophene derivative and the fabrication and characterization of a corresponding LE-OFET device.
Synthesis of 2-Positional Pyrene End-Capped Oligothiophenes
The synthesis of pyrene end-capped oligothiophenes can be achieved through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. A general synthetic approach is outlined below.
Diagram of a General Synthetic Pathway:
Caption: General Suzuki coupling reaction for the synthesis of pyrene end-capped oligothiophenes.
Protocol for Suzuki Coupling:
-
Reactant Preparation: In a nitrogen-filled glovebox, dissolve the dihalogenated oligothiophene (e.g., dibromobithiophene) and the pyrene-boronic acid derivative in an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate) to the reaction mixture.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.
-
Purification: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Purify the crude product by column chromatography on silica gel to obtain the desired pyrene end-capped oligothiophene.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) LE-OFET
The following protocol describes the fabrication of a common device architecture for LE-OFETs.
Diagram of the LE-OFET Fabrication Workflow:
Caption: Workflow for the fabrication of a bottom-gate, top-contact LE-OFET.
Protocol for Device Fabrication:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrate by sonicating in acetone and then isopropyl alcohol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembling monolayer, such as hexamethyldisilazane (HMDS), to improve the interface with the organic semiconductor.
-
-
Active Layer Deposition:
-
Deposit the pyrene-thiophene material onto the prepared substrate. This can be done through solution-based techniques like spin-coating or solution shearing if the material is soluble, or through thermal evaporation under high vacuum for less soluble materials.
-
For single-crystal devices, crystals can be grown separately and then laminated onto the substrate.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., gold) through a shadow mask onto the organic semiconductor layer. The channel length and width are determined by the dimensions of the shadow mask.
-
Device Characterization
Diagram of the LE-OFET Characterization Process:
Caption: Characterization scheme for LE-OFETs, involving both electrical and optical measurements.
Protocol for Characterization:
-
Electrical Characterization:
-
Place the fabricated device in a probe station, which can be in ambient air or under an inert atmosphere.
-
Use a semiconductor parameter analyzer to measure the output characteristics (drain current, Id, versus source-drain voltage, Vsd, at various gate voltages, Vg) and transfer characteristics (Id versus Vg at a constant Vsd).
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) and the on/off current ratio.
-
-
Optical Characterization:
-
While performing the electrical measurements, use a spectrometer to capture the electroluminescence spectrum of the light emitted from the device.
-
Use a calibrated photometer to measure the brightness (luminance) of the emitted light.
-
By correlating the brightness and the current density, calculate the current efficiency (in cd/A) and the external quantum efficiency (EQE).
-
Conclusion
While direct experimental data for this compound in LE-OFETs is currently unavailable in the scientific literature, the promising results from related pyrene-thiophene derivatives like BPy2T provide a strong rationale for its investigation. The protocols outlined in this document for synthesis, device fabrication, and characterization can serve as a foundational guide for researchers venturing into the exploration of this and similar novel organic semiconductors for advanced optoelectronic applications. Further research into the structure-property relationships of different pyrene-thiophene isomers is crucial for the rational design of next-generation materials for high-performance LE-OFETs.
References
Application Notes and Protocols for Computational Modeling of Pyreno(1,2-b)thiophene in Material Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of Pyreno(1,2-b)thiophene and its derivatives for the rational design of novel organic materials. The following sections detail theoretical background, computational and experimental protocols, and expected outcomes, with a focus on applications in organic electronics.
Introduction to this compound in Material Science
This compound is a polycyclic aromatic hydrocarbon containing a pyrene core fused with a thiophene ring. This molecular scaffold is of significant interest in materials science due to its extended π-conjugated system, which imparts desirable electronic and photophysical properties. These properties, including high charge carrier mobility and strong light absorption, make this compound derivatives promising candidates for a range of applications, including:
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Organic Field-Effect Transistors (OFETs): The planar structure and potential for close intermolecular packing can facilitate efficient charge transport.
-
Organic Photovoltaics (OPVs): Its strong absorption in the visible spectrum and suitable energy levels make it a candidate for donor or acceptor materials in OPV devices.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives can be designed to exhibit tunable emission colors and high quantum efficiencies.
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Sensors: The electronic properties of the this compound core can be sensitive to the presence of specific analytes.
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for predicting the electronic and optical properties of novel this compound derivatives before their synthesis, thus accelerating the material discovery cycle.
Computational Modeling Protocols
This section outlines the protocols for performing DFT and TD-DFT calculations to predict the key properties of this compound derivatives.
Software and Hardware Requirements
-
Gaussian 09/16: A widely used quantum chemistry software package.
-
GaussView 6: For molecular building and visualization of results.
-
High-Performance Computing (HPC) Cluster: Recommended for timely completion of calculations, especially for larger molecules or extensive screening.
Protocol for Geometry Optimization and Electronic Structure Calculation
This protocol describes the steps to obtain the optimized molecular geometry and frontier molecular orbital energies.
-
Molecular Structure Creation:
-
Using GaussView, construct the 3D structure of the this compound derivative of interest.
-
Add desired functional groups at specific positions to explore structure-property relationships.
-
Perform an initial "Clean" in GaussView to obtain a reasonable starting geometry.
-
-
Input File Generation for DFT Calculation:
-
Set up the calculation in Gaussian. A representative input file is shown below:
-
%nprocshared and %mem: Specify the number of processors and memory to be used. Adjust according to your HPC resources.
-
%chk: Creates a checkpoint file for restarting calculations and for post-processing.
-
#p M06/6-311G(d,p) opt freq: This is the route section.
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M06: Specifies the M06 hybrid meta-GGA functional, which has been shown to provide good results for non-covalent interactions and thermochemistry.
-
6-311G(d,p): A triple-zeta basis set with polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost.
-
opt: Keyword to perform a geometry optimization.
-
freq: Keyword to perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Molecule Title: A brief description of the molecule.
-
0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).
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[Cartesian Coordinates of all atoms]: The XYZ coordinates of the molecule from the structure created in GaussView.
-
-
Execution and Analysis:
-
Submit the input file to the HPC queueing system.
-
Upon completion, check the output file for the "Normal termination" message.
-
Verify that there are no imaginary frequencies in the frequency calculation output.
-
The optimized geometry can be visualized using GaussView.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are reported in the output file. The HOMO-LUMO gap (Egap) can be calculated as ELUMO - EHOMO.
-
Protocol for Simulating UV-Vis Absorption Spectra (TD-DFT)
This protocol is used to predict the optical absorption properties of the molecule.
-
Input File Generation for TD-DFT Calculation:
-
Use the optimized geometry from the previous DFT calculation.
-
Create a new Gaussian input file:
-
TD(NStates=20): This keyword requests a Time-Dependent DFT calculation to compute the energies and oscillator strengths of the first 20 excited states.
-
-
Execution and Analysis:
-
Run the calculation.
-
The output file will contain a section with the excited state energies (in eV), wavelengths (in nm), and oscillator strengths (f).
-
The transitions with the highest oscillator strengths correspond to the major absorption peaks in the UV-Vis spectrum.
-
The simulated spectrum can be visualized in GaussView or plotted using other software.
-
Data Presentation: Predicted Properties of Pyreno-based Chromophores
The following table summarizes the calculated electronic and optical properties for a reference pyrene-based chromophore (PYFR) and its derivatives (PYFD1-PYFD7) with different acceptor moieties, as a representative example of what can be achieved with the described computational protocols.[1] These results demonstrate how chemical modification can tune the material properties.
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| PYFR | -5.455 | -2.164 | 3.291 |
| PYFD1 | -5.715 | -3.641 | 2.074 |
| PYFD2 | -5.576 | -3.958 | 1.618 |
| PYFD3 | -5.577 | -3.992 | 1.585 |
| PYFD4 | -5.577 | -3.939 | 1.638 |
| PYFD5 | -5.573 | -3.869 | 1.704 |
| PYFD6 | -5.580 | -3.788 | 1.792 |
| PYFD7 | -5.580 | -3.753 | 1.827 |
Experimental Protocols
This section provides an illustrative protocol for the synthesis and characterization of this compound derivatives.
Illustrative Synthesis Protocol: Sonogashira Coupling Approach
This protocol is adapted from a similar synthesis of pyreno[2,1-b]furans and can be modified for the synthesis of this compound derivatives.[2]
-
Starting Materials: 1,3,6,8-tetrabromo-2-functionalized pyrene (e.g., with a thiol group for thiophene ring formation) and a terminal alkyne.
-
Reaction Setup:
-
In a nitrogen-purged Schlenk flask, dissolve the brominated pyrene derivative in a mixture of degassed toluene and triethylamine.
-
Add Pd(PPh3)4 and CuI as catalysts.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Intramolecular Cyclization (for Thiophene Ring Formation):
-
The subsequent cyclization to form the thiophene ring will depend on the specific functionalization of the pyrene core and may require additional reagents and conditions.
-
Characterization Techniques
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
UV-Vis Spectroscopy: To measure the absorption properties and compare them with the TD-DFT predictions.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels and compare them with DFT calculations.
-
X-ray Diffraction (XRD): For single crystals, to determine the exact molecular structure and packing in the solid state.
Visualizations
Computational Workflow for Material Design
Caption: A workflow for the computational design and experimental validation of new organic materials.
Signaling Pathway for Material Property Tuning
Caption: Relationship between molecular modifications and resulting material properties for targeted applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyreno(1,2-b)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyreno(1,2-b)thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most widely recognized and effective method for the synthesis of this compound is through the cyclization of a pyrene-based precursor. Specifically, the reaction of 4,5-diformylpyrene with an ethyl thioglycolate is a common approach. This method falls under the general category of the Gewald aminothiophene synthesis, which is a versatile reaction for preparing substituted thiophenes.
Q2: What are the typical starting materials and reagents required for this synthesis?
A2: The key starting material is pyrene, which is first converted to 4,5-diformylpyrene. The essential reagent for the subsequent cyclization is typically ethyl thioglycolate. A basic catalyst, such as sodium ethoxide or piperidine, is also required to facilitate the condensation and cyclization reactions.
Q3: What is a reasonable expected yield for the synthesis of this compound?
A3: The reported yields for the synthesis of this compound can vary. Based on the seminal work in this area, a yield of approximately 35% can be considered a successful outcome. However, optimization of reaction conditions can potentially lead to improvements.
Q4: What are the critical parameters that influence the yield of the reaction?
A4: Several factors can significantly impact the yield of this compound synthesis. These include the purity of the starting materials (especially 4,5-diformylpyrene), the choice and concentration of the base catalyst, the reaction temperature, and the reaction time. Efficient removal of water formed during the initial condensation step can also be crucial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete formation or impurity of 4,5-diformylpyrene. 2. Inactive or inappropriate base catalyst. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. 5. Presence of excess water in the reaction mixture. | 1. Ensure the 4,5-diformylpyrene is pure. Recrystallize if necessary. Confirm its identity and purity using techniques like NMR and melting point analysis. 2. Use a freshly prepared solution of sodium ethoxide or a high-purity grade of piperidine. Consider screening other bases like triethylamine or DBU. 3. Optimize the reaction temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions and decomposition. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. 5. Conduct the reaction under anhydrous conditions. Use dry solvents and consider using a Dean-Stark apparatus to remove water azeotropically. |
| Formation of a Complex Mixture of Byproducts | 1. Side reactions due to high temperatures. 2. Polymerization of starting materials or intermediates. 3. Air oxidation of intermediates. | 1. Perform the reaction at the lowest effective temperature. 2. Control the rate of addition of reagents to avoid localized high concentrations. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar impurities. 3. Co-elution of product with byproducts during chromatography. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. A mild aqueous workup can help remove polar impurities. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent (e.g., ethanol) is a highly effective final purification step. |
Experimental Protocols
Synthesis of 4,5-Diformylpyrene (Intermediate)
A detailed, reliable protocol for the synthesis of 4,5-diformylpyrene is a prerequisite for the successful synthesis of this compound. While various methods exist, a common approach involves the oxidation of a suitable pyrene precursor.
Synthesis of this compound
The following protocol is based on established literature procedures.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-diformylpyrene (1.0 equivalent) in absolute ethanol.
-
Add ethyl thioglycolate (1.1 equivalents) to the solution.
-
To this mixture, add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 equivalents) or piperidine.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4,5-Diformylpyrene | Pratap, et al. |
| Reagent | Ethyl thioglycolate | Pratap, et al. |
| Catalyst | Base (e.g., Sodium Ethoxide) | General methodology |
| Solvent | Ethanol | General methodology |
| Reaction Temperature | Reflux | General methodology |
| Reported Yield | ~35% | Pratap, et al. |
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Technical Support Center: Purification of Pyreno(1,2-b)thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyreno(1,2-b)thiophene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Sample Preparation
Question 1: My this compound derivative is poorly soluble in common organic solvents. How can I effectively dissolve it for purification?
Answer: Poor solubility is a common challenge with large, planar polycyclic aromatic compounds like this compound derivatives due to strong intermolecular π-π stacking.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Chlorinated solvents (dichloromethane (DCM), chloroform), aromatic solvents (toluene, xylene), and ethers (tetrahydrofuran (THF), dioxane) are often effective for dissolving polycyclic aromatic hydrocarbons. For highly nonpolar derivatives, carbon disulfide might also be an option, though it is hazardous and should be handled with extreme care.
-
Heating: Gently warming the solvent can significantly increase the solubility of your compound. However, be cautious of potential thermal degradation. It is advisable to perform a small-scale test to check for decomposition at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.
-
Solvent Mixtures: If a single solvent is ineffective, try using a solvent mixture. For instance, a small amount of a good solvent like DCM can be added to a larger volume of a poorer solvent in which the compound is partially soluble to achieve complete dissolution.
Question 2: I observe precipitation of my compound during chromatographic loading or analysis. What can I do to prevent this?
Answer: Precipitation during chromatography is often a result of the sample solvent being stronger than the initial mobile phase, or the concentration of the sample being too high.
Troubleshooting Steps:
-
Solvent Compatibility: Ensure the solvent used to dissolve your sample is compatible with the mobile phase of your chromatography system. Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to low solubility, use the minimum amount of the strongest solvent necessary to dissolve the sample and then dilute with the mobile phase.
-
Concentration Adjustment: Reduce the concentration of your sample solution. It is better to perform multiple injections of a more dilute solution than a single injection of a highly concentrated one that crashes out on the column.
-
Temperature Control: For HPLC, consider using a column heater to maintain a consistent temperature, which can help keep the compound in solution.
Chromatographic Purification
Question 3: I am having difficulty separating my desired this compound derivative from closely related impurities using column chromatography. What parameters can I adjust?
Answer: The separation of structurally similar compounds, such as isomers or byproducts with minor functional group differences, requires careful optimization of chromatographic conditions.
Troubleshooting Steps:
-
Stationary Phase Selection: Standard silica gel is a good starting point. However, if separation is poor, consider using alumina or chemically modified stationary phases. For HPLC, reversed-phase columns (C18, C8) are very effective for separating PAHs. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds.
-
Mobile Phase Optimization:
-
Normal Phase (Silica/Alumina): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as DCM, ethyl acetate, or toluene. A shallow gradient is often necessary to resolve close-running spots.
-
Reversed-Phase (HPLC): A mixture of acetonitrile and water or methanol and water is typically used. Isocratic elution (constant mobile phase composition) can provide good separation for simple mixtures, while gradient elution (changing mobile phase composition) is necessary for more complex samples.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Dimensions: Using a longer and narrower column can enhance separation efficiency.
Question 4: My compound appears to be decomposing on the silica gel column. How can I mitigate this?
Answer: Some sensitive organic compounds can degrade on acidic stationary phases like silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by treating it with a base. Prepare a slurry of silica gel in your non-polar eluent and add 1-2% triethylamine or pyridine. After stirring, the solvent can be removed, and the silica gel dried before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Alternative Purification Techniques: If degradation persists, explore other purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).
Recrystallization
Question 5: I am struggling to find a suitable solvent system for the recrystallization of my this compound derivative.
Answer: The key to successful recrystallization is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but insoluble at low temperatures.[1]
Troubleshooting Steps:
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Single Solvent Screening:
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Test small amounts of your compound in various solvents at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixtures that did not dissolve. A suitable solvent will dissolve the compound when hot.
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Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent. Solvents like toluene, xylene, chlorobenzene, or mixtures like DCM/hexane or THF/hexane are often good starting points for aromatic compounds.[2]
-
-
Two-Solvent System:
-
If a single suitable solvent cannot be found, a two-solvent system can be effective.[3]
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Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble).
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Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the point of saturation).
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Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
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Question 6: My recrystallization yields are very low. How can I improve them?
Answer: Low yields can result from using too much solvent, cooling the solution too quickly, or premature crystallization.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[4]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
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Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by carefully evaporating some of the solvent from the filtrate and allowing it to cool again for a second crop of crystals. Be aware that this second crop may be less pure.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the separation of polycyclic aromatic hydrocarbons, which can serve as a starting point for the purification of this compound derivatives.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis or Fluorescence | [5][6][7] |
| Column Chromatography | Silica Gel | Hexane/DCM gradient | TLC with UV visualization | [8] |
| GC-MS | DB-5ms capillary column | Helium (carrier gas) | Mass Spectrometry | [8][9] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general methodology for the purification of a crude this compound derivative using silica gel column chromatography.
Materials:
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Crude this compound derivative
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Silica gel (60 Å, 230-400 mesh)
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Hexane (HPLC grade)
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Dichloromethane (DCM, HPLC grade)
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Glass chromatography column
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Sand
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Cotton or glass wool
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Collection tubes
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Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Slurry Packing the Column:
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in hexane.
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Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
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Add another layer of sand on top of the silica bed.
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Drain the excess hexane until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting with 100% hexane, collecting fractions.
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Gradually increase the polarity of the eluent by adding increasing percentages of DCM (e.g., 2% DCM in hexane, 5% DCM in hexane, etc.).
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Monitor the separation by collecting small fractions and analyzing them by TLC.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for purifying a this compound derivative by recrystallization.
Materials:
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Crude this compound derivative
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Appropriate recrystallization solvent (e.g., toluene)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.[4]
-
-
Crystallization:
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Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying in a vacuum oven if necessary.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Detection of polycyclic aromatic hydrocarbon metabolites by high-pressure liquid chromatography after purification on immunoaffinity columns in urine from occupationally exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. blackmeditjournal.org [blackmeditjournal.org]
- 8. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Issues of Pyreno(1,2-b)thiophene in Device Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyreno(1,2-b)thiophene and its derivatives. The following information is designed to help overcome common solubility challenges encountered during device fabrication.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound derivative is not dissolving in common organic solvents like chloroform or toluene. What should I do?
A1: Low solubility is a common issue with planar, conjugated molecules like this compound due to strong intermolecular π-π stacking. Here is a step-by-step troubleshooting guide:
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Increase Sonication Time and Temperature: Apply gentle heating (40-60 °C) while sonicating the solution. The increased thermal energy can help overcome the intermolecular forces. Be cautious not to overheat as it might lead to degradation of the compound. Monitor the dissolution process and check for any color changes that might indicate decomposition.
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Try Alternative Solvents: If chloroform and toluene are ineffective, consider solvents with different polarities or boiling points. For similar polycyclic aromatic hydrocarbons, solvents like chlorobenzene, dichlorobenzene, or carbon disulfide have been used.
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Use a Solvent Mixture: A mixture of solvents can sometimes provide the right balance of polarity and solvent-solute interaction to improve solubility. For example, a mixture of a good solvent (in which the compound has partial solubility) and a poor solvent can sometimes enhance solubility at specific ratios.
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Consider Functionalization: If you are in the material design phase, adding flexible alkyl chains to the this compound core is a well-established strategy to enhance solubility. Longer or branched alkyl chains can disrupt the π-π stacking and improve solubility in organic solvents.
Q2: I can dissolve the compound, but it crashes out of solution or aggregates over time. How can I prevent this?
A2: Solution stability is crucial for fabricating uniform thin films. Aggregation can lead to non-uniform films and poor device performance.
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Work with Freshly Prepared Solutions: Whenever possible, prepare the solution immediately before the device fabrication step (e.g., spin-coating).
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Filter the Solution: After dissolving the compound, filter it through a PTFE syringe filter (e.g., 0.2 µm or 0.45 µm pore size) to remove any undissolved particles or aggregates. This should be done while the solution is still warm if heating was used for dissolution.
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Use of Additives (with caution): In some cases, a small amount of a high-boiling point solvent additive can help to control the film morphology and prevent aggregation during solvent evaporation. However, this can also affect the final device performance and should be carefully optimized.
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Solvent Annealing: Post-deposition solvent annealing can sometimes improve the film quality of an aggregated film. Exposing the film to a solvent vapor can induce molecular rearrangement and lead to a more ordered and uniform film.
Q3: What is the impact of alkyl chain length on the solubility of this compound derivatives?
A3: Increasing the length of alkyl side chains is a common and effective method to improve the solubility of π-conjugated polymers and small molecules. Longer alkyl chains increase the entropy of the molecule in solution and sterically hinder the close packing and aggregation of the conjugated cores, thereby enhancing solubility. However, there is a trade-off. Very long alkyl chains can sometimes dilute the active material in the thin film and potentially hinder charge transport between molecules. Therefore, an optimal alkyl chain length often needs to be determined experimentally to balance solubility and electronic properties.
Quantitative Data: Solubility of a Related Compound (Pyrene)
| Solvent | Solubility at 25 °C (mg/mL) |
| Water | 0.000135[1] |
| Ethanol | ~3.5 (in a 20% ethanol/water mixture, the solubility is 3.5 mg/L)[2] |
Note: The solubility of pyrene in pure ethanol is significantly higher than in the water mixture. The provided data for the ethanol/water mixture is to illustrate the effect of solvent composition.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Poorly Soluble this compound Derivatives
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Preparation: Weigh the desired amount of the this compound derivative in a clean, dry vial.
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Solvent Addition: Add the chosen solvent (e.g., chloroform, toluene, or chlorobenzene) to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).
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Sonication and Heating: Place the vial in an ultrasonic bath. Heat the bath to a temperature between 40-60 °C. Sonicate the mixture in intervals of 15-30 minutes.
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Visual Inspection: After each interval, visually inspect the solution for any undissolved material. Continue sonication until the compound is fully dissolved. Avoid excessive sonication times to prevent potential degradation.
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Filtration: While the solution is still warm, draw it into a warm syringe and pass it through a 0.2 µm PTFE syringe filter into a clean vial. This will remove any remaining micro-aggregates or dust particles.
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Usage: Use the freshly prepared and filtered solution for device fabrication as soon as possible.
Protocol 2: Spin-Coating of this compound Solutions for Thin Film Fabrication
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Substrate Preparation: Ensure the substrate (e.g., Si/SiO2, glass, or flexible substrate) is thoroughly cleaned. A common cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. A surface treatment, such as with octadecyltrichlorosilane (OTS) or UV/ozone, is often necessary to modify the surface energy for optimal film growth.
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Dispensing the Solution: Dispense a small volume (e.g., 20-100 µL, depending on the substrate size) of the filtered this compound solution onto the center of the substrate.
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Spinning Process: The spin-coating process typically involves two stages:
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Spread Cycle: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
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Thinning Cycle: A high spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
Annealing: After spin-coating, the film is typically annealed on a hotplate to remove residual solvent and improve the molecular ordering. The annealing temperature and time are critical parameters and need to be optimized for the specific material and device architecture (e.g., 80-120 °C for 10-30 minutes). The annealing step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic semiconductor.
Visual Workflow
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Degradation of Pyreno(1,2-b)thiophene in Electronic Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyreno(1,2-b)thiophene-based electronic devices. The information is based on established degradation mechanisms of related organic semiconductor materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation mechanisms for this compound in electronic devices?
A1: Based on the chemistry of its constituent aromatic systems (pyrene and thiophene), this compound is susceptible to two primary degradation pathways:
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Oxidation: The thiophene moiety is prone to oxidation, particularly at the sulfur atom. This can lead to the formation of sulfoxides and subsequently sulfones, which disrupt the π-conjugation of the molecule and negatively impact charge transport. This process can be accelerated by the presence of oxygen and moisture.
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Photodegradation: The pyrene core is a known photosensitizer. Upon exposure to light, particularly in the presence of oxygen, it can generate reactive oxygen species (ROS) such as singlet oxygen. These ROS can then attack the this compound molecule itself or surrounding materials, leading to chemical degradation and a decline in device performance.
Q2: My OFET device using this compound shows a rapid decrease in charge carrier mobility and a shift in the threshold voltage. What could be the cause?
A2: This is a common indication of active layer degradation. The decrease in mobility can be attributed to the disruption of the π-conjugated system due to oxidation or photodegradation, which introduces charge traps. The shift in threshold voltage often points to the formation of trap states at the semiconductor-dielectric interface or within the bulk of the semiconductor film, which can be caused by the ingress of water and oxygen, leading to the formation of polar species.
Q3: I observe a change in the color of my this compound thin film after exposure to ambient light and air. Is this related to degradation?
A3: Yes, a visible color change, often bleaching or yellowing, is a strong indicator of chemical degradation. This is likely due to photo-oxidation, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.
Q4: Can the choice of electrode material influence the degradation of this compound?
A4: Absolutely. The interface between the organic semiconductor and the metal electrode can be a critical site for degradation. For instance, reactive metals can catalyze oxidation reactions. Furthermore, in devices like Organic Electrochemical Transistors (OECTs), the reaction of dissolved oxygen at the electrode surface under specific bias conditions can generate reactive species that degrade the organic material.
Q5: How can I minimize the degradation of my this compound-based devices during fabrication and testing?
A5: To minimize degradation, it is crucial to work in an inert environment (e.g., a glovebox) with low levels of oxygen and moisture. Encapsulation of the final device is also highly recommended to prevent exposure to ambient conditions. For photosensitive materials like this compound, all processing and measurements should be carried out under filtered light or in the dark whenever possible.
Troubleshooting Guides
Issue 1: Rapid Decrease in ON/OFF Ratio of an OFET
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Semiconductor | 1. Verify Inert Environment: Ensure that device fabrication and testing were performed in a glovebox with O₂ and H₂O levels below 1 ppm. 2. Encapsulation: If not already done, encapsulate the device to prevent further exposure to air. 3. Material Analysis: Use spectroscopic techniques like XPS or FTIR to look for evidence of S=O or S-O bonds, confirming oxidation. |
| Photodegradation | 1. Control Lighting Conditions: Repeat the experiment under dark or low-light conditions to see if the degradation rate decreases. 2. UV-Vis Spectroscopy: Measure the absorption spectrum of the film before and after operation to check for bleaching or changes in the absorption profile. |
| Interface Traps | 1. Surface Treatment: Consider treating the dielectric surface (e.g., with a self-assembled monolayer) to improve the interface quality and reduce trap states. 2. Electrical Characterization: Perform detailed electrical characterization (e.g., frequency-dependent capacitance-voltage measurements) to quantify the density of interface states. |
Issue 2: Inconsistent Device Performance Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Material Purity | 1. Purification: Ensure consistent and thorough purification of the this compound material before device fabrication. Impurities can act as degradation catalysts or charge traps. 2. Characterization: Use techniques like NMR and mass spectrometry to confirm the purity of each batch. |
| Inconsistent Processing Conditions | 1. Standardize Protocols: Strictly adhere to standardized protocols for substrate cleaning, film deposition (e.g., spin coating speed, temperature), and annealing conditions. 2. Monitor Environment: Continuously monitor and log the environmental conditions (temperature, humidity, O₂/H₂O levels) during fabrication. |
| Solvent Effects | 1. Solvent Purity: Use high-purity, anhydrous solvents for solution processing. Residual water or impurities in the solvent can be incorporated into the film and accelerate degradation. 2. Solvent Choice: Investigate the effect of different solvents on film morphology and device stability. |
Experimental Protocols
Protocol 1: Accelerated Aging Test for OFET Stability
Objective: To assess the operational stability of this compound-based OFETs under continuous electrical stress in a controlled environment.
Methodology:
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Fabricate a batch of OFETs with this compound as the active layer.
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Place the devices in a probe station with a controlled atmosphere (e.g., N₂ or vacuum).
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Apply a constant gate and drain voltage (e.g., Vg = Vd = -20 V for a p-type material) to continuously stress the device.
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Periodically interrupt the stress to measure the transfer and output characteristics of the device.
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Record key parameters such as mobility, threshold voltage, and ON/OFF ratio as a function of stress time.
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Plot the degradation of these parameters over time to determine the device lifetime.
Protocol 2: Photodegradation Study using UV-Vis Spectroscopy
Objective: To investigate the effect of light exposure on the chemical integrity of a this compound thin film.
Methodology:
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Deposit a thin film of this compound on a transparent substrate (e.g., quartz).
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Measure the initial UV-Vis absorption spectrum of the film.
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Expose the film to a light source with a known spectrum and intensity (e.g., a solar simulator or a specific wavelength LED) for a set duration.
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After exposure, remeasure the UV-Vis spectrum.
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Repeat the exposure and measurement steps for a cumulative time series.
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Analyze the changes in the absorption spectrum, such as a decrease in the main absorption peak, to quantify the rate of photodegradation.
Data Presentation
Table 1: Hypothetical Degradation Data for a this compound OFET under Continuous Bias Stress in Air vs. N₂
| Stress Time (hours) | Mobility in Air (cm²/Vs) | Mobility in N₂ (cm²/Vs) | Threshold Voltage in Air (V) | Threshold Voltage in N₂ (V) |
| 0 | 0.50 | 0.51 | -5.0 | -4.9 |
| 1 | 0.35 | 0.48 | -6.2 | -5.1 |
| 2 | 0.21 | 0.45 | -7.5 | -5.3 |
| 4 | 0.10 | 0.42 | -9.0 | -5.5 |
| 8 | 0.04 | 0.38 | -11.2 | -5.8 |
Visualizations
Caption: Proposed oxidative degradation of this compound.
Caption: Workflow for assessing the operational stability of OFETs.
Caption: Logical flow of photosensitized degradation.
Technical Support Center: Enhancing the Stability of Pyreno(1,2-b)thiophene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of Pyreno(1,2-b)thiophene-based materials. The focus is on enhancing the chemical, thermal, and photostability of these compounds for their successful integration into organic electronics and other advanced applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiophene-based organic materials?
A1: Thiophene-based materials, including this compound derivatives, are susceptible to degradation through several mechanisms, primarily initiated by exposure to oxygen, light, and elevated temperatures. The key degradation pathways include:
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Photo-oxidation: In the presence of light and oxygen, reactive oxygen species (ROS) such as singlet oxygen can be generated. These can attack the electron-rich thiophene ring, leading to the formation of endoperoxides, sulfoxides, or sulfones, which disrupt the π-conjugated system and degrade electronic performance.
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Electrochemical Instability: In devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the material can undergo irreversible oxidation or reduction at the electrode interfaces, especially under bias stress. This can be exacerbated by the presence of moisture and oxygen.
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Thermal Degradation: At elevated temperatures, cleavage of chemical bonds can occur, particularly at the side chains or the interface with other materials in a device. This can lead to morphological changes and a loss of performance.
Q2: How does the molecular structure of this compound derivatives influence their stability?
A2: The stability of this compound-based materials is intrinsically linked to their molecular structure. Key influencing factors include:
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Side-Chain Engineering: The nature and length of alkyl or alkoxy side chains play a crucial role. Bulky or branched side chains can provide steric hindrance, protecting the conjugated backbone from attack by oxygen and moisture. However, overly long or flexible chains can lead to disordered molecular packing and lower thermal stability.
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Electron-Withdrawing/Donating Groups: The introduction of electron-withdrawing groups (e.g., fluorine, cyano) can lower the HOMO energy level, making the material more resistant to oxidation. Conversely, strong electron-donating groups can increase susceptibility to oxidation.
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π-Conjugation Extension: Extending the π-conjugated system by fusing with other aromatic rings can enhance stability by delocalizing charge and increasing the energy required for detrimental reactions. However, this can also shift the absorption spectrum, potentially increasing sensitivity to photodegradation at different wavelengths.
Q3: What are the most common synthetic challenges that can impact the stability of the final this compound material?
A3: Issues during synthesis can introduce impurities or structural defects that compromise the stability of the final material. Common challenges include:
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Incomplete Reactions: Residual starting materials or intermediates from coupling reactions like Stille or Suzuki can act as charge traps or degradation initiation sites.
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Catalyst Residues: Trace amounts of palladium or other metal catalysts can remain in the final product. These can act as catalysts for degradation reactions, particularly under illumination or thermal stress.
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Side Reactions: Unwanted side reactions can lead to the formation of isomers or oligomers with lower stability. For example, homo-coupling of reactants can introduce defects into a polymer backbone.
Troubleshooting Guides
Issue 1: Rapid Degradation of Material in Ambient Air
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid decrease in fluorescence or change in color upon exposure to air and light. | Photo-oxidation of the thiophene ring. | 1. Minimize Exposure: Handle and store the material under an inert atmosphere (e.g., nitrogen or argon) and in the dark. 2. Introduce Steric Hindrance: Synthesize derivatives with bulkier side chains (e.g., branched alkyl groups) near the thiophene moiety to physically block the approach of oxygen. 3. Lower HOMO Level: Introduce electron-withdrawing substituents to increase the oxidation potential of the material. |
| Poor performance of devices fabricated in air compared to those in a glovebox. | Oxidation and/or moisture-induced degradation. | 1. Encapsulation: Encapsulate devices with a barrier layer (e.g., glass, specialized polymers) to prevent exposure to air and moisture. 2. Solvent Selection: Ensure all solvents used for processing are anhydrous and degassed. |
Issue 2: Poor Thermal Stability During Device Annealing or Operation
| Symptom | Possible Cause | Troubleshooting Step |
| Decrease in OFET mobility or OPV efficiency after thermal annealing. | Morphological changes or decomposition of the material. | 1. Optimize Annealing: Lower the annealing temperature and duration. Perform a systematic study to find the optimal conditions that improve morphology without causing degradation. 2. Improve Molecular Packing: Design molecules that form more ordered and compact solid-state packing, which can improve thermal stability. This can be influenced by side-chain length and symmetry. 3. Thermogravimetric Analysis (TGA): Perform TGA on the material to determine its decomposition temperature (Td) and ensure that processing temperatures remain well below this limit. |
| Gradual degradation of device performance under continuous operation at elevated temperatures. | Thermally induced degradation of the material or interfaces. | 1. Heat Sinking: Improve the thermal management of the device by using substrates with higher thermal conductivity or incorporating heat sinks. 2. Interfacial Layers: Introduce stable interfacial layers that can also act as thermal barriers. |
Issue 3: Inconsistent Performance and Stability Between Batches
| Symptom | Possible Cause | Troubleshooting Step |
| Significant variation in device performance and stability for materials synthesized at different times. | Impurities from the synthesis. | 1. Rigorous Purification: Implement a multi-step purification protocol. This may include column chromatography, recrystallization, and treatment with metal scavengers to remove catalyst residues. 2. Purity Analysis: Characterize each batch thoroughly using techniques like NMR, mass spectrometry, and elemental analysis to ensure high purity and consistency. 3. Standardize Synthesis Protocol: Strictly control reaction conditions (temperature, time, stoichiometry, atmosphere) to ensure reproducibility. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative via Stille Coupling
This protocol is a generalized procedure and may require optimization for specific target molecules.
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Stannylation of this compound:
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Dissolve the dibromo-Pyreno(1,2-b)thiophene precursor in anhydrous and degassed toluene.
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Add 2.2 equivalents of hexamethylditin and a catalytic amount of Pd(PPh₃)₄.
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Reflux the mixture under an inert atmosphere (argon) for 24-48 hours, monitoring the reaction by TLC or GC-MS.
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After completion, cool the reaction, filter through celite, and remove the solvent under reduced pressure.
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Purify the resulting stannylated intermediate by column chromatography.
-
-
Stille Coupling with an Aryl Halide:
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Dissolve the purified stannylated this compound and 2.5 equivalents of the desired aryl halide in anhydrous and degassed toluene.
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Add a catalytic amount of Pd(PPh₃)₄.
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Reflux the mixture under an inert atmosphere for 24-72 hours.
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Cool the reaction, and wash with an aqueous solution of KF to remove tin byproducts.
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Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate.
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Purify the final product by column chromatography and subsequent recrystallization or sublimation.
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Protocol 2: Assessment of Photostability
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Sample Preparation: Prepare a thin film of the this compound-based material on a quartz substrate by spin-coating from a solution.
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Initial Characterization: Measure the initial UV-Vis absorption spectrum and, if applicable, the photoluminescence (PL) spectrum of the film.
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Controlled Irradiation: Expose the film to a light source with a known spectrum and intensity (e.g., a solar simulator or a specific wavelength LED) in a controlled atmosphere (e.g., ambient air or inert gas).
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Time-Resolved Measurements: At regular time intervals, record the UV-Vis and PL spectra of the film.
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Data Analysis: Plot the change in absorbance at the λmax or the integrated PL intensity as a function of irradiation time. The rate of decay is an indicator of the material's photostability.
Quantitative Data Summary
The following table provides a template for summarizing and comparing the stability of different this compound derivatives. The values are illustrative.
| Derivative | Side Chain | HOMO Level (eV) | Decomposition Temp. (Td, 5% weight loss) (°C) | Photostability (t1/2 in air, hours) |
| PBT-1 | n-octyl | -5.2 | 350 | 10 |
| PBT-2 | 2-ethylhexyl | -5.25 | 365 | 15 |
| F-PBT-1 | n-octyl (fluorinated) | -5.4 | 380 | 25 |
Visualizations
Caption: Experimental workflow for developing and assessing the stability of this compound materials.
troubleshooting common problems in Pyreno(1,2-b)thiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyreno(1,2-b)thiophene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for preparing pyrene-fused thiophenes like this compound?
A1: The synthesis of pyrene-fused thiophenes typically involves the construction of the thiophene ring onto a pre-existing pyrene core or the formation of the pyrene system from thiophene-containing precursors. Common strategies include:
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Annulation Reactions: These methods involve the formation of the thiophene ring through cyclization reactions on a functionalized pyrene starting material. One approach is the two- or four-fold alkyne annulation reaction, which can be promoted by a Brønsted acid like triflic acid.[1] This strategy allows for the extension of the π-conjugated system of pyrene.
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Paal-Knorr Thiophene Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[2] For this compound, this would require a pyrene-based 1,4-dicarbonyl precursor.
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Indirect Methods via Tetrahydropyrene (THPy): This strategy involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene (THPy). The reduced core allows for selective functionalization at positions that are otherwise difficult to access in native pyrene. Subsequent reactions can be used to build the thiophene ring, followed by re-aromatization to the pyrene system.[3]
Q2: I am experiencing low yields in my attempt to synthesize a pyrene-fused thiophene. What are the potential causes?
A2: Low yields are a common issue in the synthesis of complex polycyclic aromatic hydrocarbons. Several factors could be contributing to this problem:
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Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity.
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Side Reactions: The formation of undesired side products can significantly reduce the yield of the target molecule. These can arise from competing reaction pathways or decomposition of starting materials or products under the reaction conditions.
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Purification Losses: The purification process, such as column chromatography or recrystallization, can lead to significant loss of product, especially if the product has similar polarity to impurities.
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Poor Solubility of Starting Materials: The starting materials, particularly pyrene derivatives, can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and incomplete conversion.
Q3: What are some common side products that might form during the synthesis of pyrene-fused thiophenes?
A3: The nature of side products is highly dependent on the specific synthetic route employed. However, some general possibilities include:
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Over-brominated or Incompletely Brominated Intermediates: If the synthesis involves bromination of pyrene, it can be challenging to control the regioselectivity and stoichiometry, leading to a mixture of brominated pyrenes.
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Homocoupling Products: In cross-coupling reactions, such as Suzuki or Stille couplings, homocoupling of the starting materials can occur as a significant side reaction.
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Products of Incomplete Cyclization: In annulation reactions, incomplete cyclization can lead to the isolation of acyclic intermediates.
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Oxidation or Decomposition Products: Polycyclic aromatic hydrocarbons can be sensitive to air and light, leading to the formation of oxidation or degradation products, especially at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents or solvents. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or activate the catalyst prior to use. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Ensure all reagents are pure and solvents are anhydrous. 4. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Formation of Multiple Products | 1. Non-selective reaction conditions. 2. Presence of impurities in starting materials. 3. Decomposition of the product. | 1. Adjust reaction parameters such as temperature, solvent, and catalyst to improve selectivity. 2. Purify starting materials before use. 3. Conduct the reaction under an inert atmosphere and protect from light. Consider lowering the reaction temperature. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities. 2. Tailing on silica gel column. 3. Product instability on silica gel. | 1. Explore different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Add a small amount of a polar solvent (e.g., triethylamine for basic compounds) to the eluent to reduce tailing. 3. Use a less acidic stationary phase or perform a rapid filtration through a short plug of silica. Recrystallization may be a better alternative. |
| Poor Solubility of Reactants | 1. Inappropriate solvent choice. 2. High molecular weight and planar structure of pyrene derivatives. | 1. Screen a range of high-boiling point solvents (e.g., toluene, xylene, DMF, DMSO). 2. Use a co-solvent system to improve solubility. Consider microwave-assisted synthesis to enhance reaction rates in heterogeneous mixtures. |
Experimental Workflow & Logical Relationships
The following diagrams illustrate a general experimental workflow for the synthesis of a pyrene-fused thiophene and a logic diagram for troubleshooting common issues.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Pyreno(1,2-b)thiophene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyreno(1,2-b)thiophene. The information provided is based on established principles of thiophene chemistry and analysis of related fused-ring systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While specific literature on the high-yield synthesis of this compound is limited, analogous reactions for other thieno-fused polycyclic aromatic hydrocarbons suggest that common methods like the Paal-Knorr synthesis or variations of the Gewald aminothiophene synthesis could be adapted.[1] The Paal-Knorr synthesis would involve the reaction of a 1,4-dicarbonyl precursor derived from pyrene with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][] Another approach could be the cyclization of a suitable pyrene-substituted precursor with elemental sulfur at high temperatures.[1]
Q2: What are the expected major side-products in this compound synthesis?
A2: Based on general thiophene chemistry, potential side-products could include:
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Over-sulfurization or Thiophene Dimers/Trimers: Especially in reactions with strong acids, thiophene rings can oligomerize.[1]
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Incomplete Cyclization: Starting materials or partially cyclized intermediates may remain, especially if reaction times or temperatures are insufficient.
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Oxidation Products: The thiophene ring itself is relatively stable to oxidation, but side chains or the pyrene core can be oxidized, especially if strong oxidizing agents are present.[1]
-
Isomeric Products: Depending on the substitution pattern of the pyrene starting material, the formation of other pyrenothiophene isomers is possible.
-
Halogenated Impurities: If halogenated reagents are used (e.g., for lithiation-bromination sequences), residual halogenated this compound may be present.
Q3: My reaction to synthesize this compound is not working. What are some initial troubleshooting steps?
A3: If you are experiencing a failed reaction, consider the following:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents, especially the sulfur source (e.g., P₄S₁₀, Lawesson's reagent) which can degrade over time.
-
Inert Atmosphere: Thiophene synthesis, particularly those involving organometallic intermediates, often requires a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
-
Temperature Control: The reaction temperature is often critical. Ensure your reaction is reaching and maintaining the required temperature for the cyclization to occur.
-
Solvent Purity: Use dry, high-purity solvents to avoid quenching of reactive intermediates.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Degradation of product | The extended π-system of this compound may be sensitive to strong acids or high temperatures for prolonged periods. Consider a milder synthetic route or shorter reaction times. |
| Suboptimal stoichiometry | Optimize the molar ratios of your reactants, particularly the sulfurizing agent. |
| Poor solubility of starting materials | Select a higher-boiling point solvent that can fully dissolve the pyrene-based precursor. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Presence of highly non-polar impurities | Utilize column chromatography with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with dichloromethane or toluene). |
| Presence of polar impurities (e.g., partially reacted starting materials) | Consider a washing step with a suitable solvent to remove more polar impurities before chromatography. A patent for general thiophene purification suggests a carefully controlled wash with dilute nitric acid to remove sulfur-containing impurities, followed by a base wash and distillation; however, this should be tested on a small scale due to the potential for oxidation of the pyrene core.[3] |
| Product is a low-solubility solid | Recrystallization from a high-boiling point solvent (e.g., dichlorobenzene, trichlorobenzene) may be effective. Hot filtration can be used to remove insoluble impurities. The analogous Pyreno[2,1-b]furans were noted to have low solubility in common organic solvents.[4] |
| Contamination with residual catalyst or reagents | If a metal catalyst was used, consider washing with an appropriate aqueous solution (e.g., dilute acid or a chelating agent) to remove metal residues. |
Experimental Protocols
General Protocol for Paal-Knorr Thiophene Synthesis (Adapted for this compound)
This is a generalized procedure and requires optimization for the specific pyrene-based precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl pyrene precursor in a suitable high-boiling point, anhydrous solvent (e.g., toluene, xylene, or dioxane).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the sulfurizing agent (e.g., 0.5 equivalents of P₄S₁₀ or Lawesson's reagent) portion-wise to the stirred solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After cooling to room temperature, quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for this compound Synthesis
| Method | Sulfur Source | Solvent | Temperature (°C) | Typical Yield (%) | Key Side-Products |
| Paal-Knorr | P₄S₁₀ | Toluene | 110 | 40-60 | Unreacted starting material, polymeric materials |
| Lawesson's Reagent | Lawesson's Reagent | Dioxane | 101 | 50-70 | Phosphorous byproducts |
| Gewald (modified) | Elemental Sulfur | DMF | 120 | 30-50 | Amine-related impurities, nitrile-containing byproducts |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results will vary based on the specific substrate and reaction conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.
References
Technical Support Center: Optimization of Annealing Temperature for Pyreno(1,2-b)thiophene Thin Films
Frequently Asked Questions (FAQs)
Q1: What is the purpose of annealing Pyreno(1,2-b)thiophene thin films?
Annealing is a critical post-deposition thermal treatment step used to improve the molecular ordering and crystallinity of this compound thin films. This process can lead to enhanced charge carrier mobility and overall device performance in applications such as organic field-effect transistors (OFETs). The identification of different polymorphs and their stability is a key factor for device optimization.[1][2]
Q2: What are the typical effects of annealing temperature on the properties of thiophene-based thin films?
The annealing temperature significantly influences the structural, morphological, and electrical properties of thiophene-based thin films. Generally, as the annealing temperature increases, you can expect to see:
-
Increased Crystallinity: The film transitions from an amorphous or less ordered state to a more crystalline phase.[3][4]
-
Changes in Morphology: An increase in grain size and potential changes in surface roughness are common.[3][5] However, excessively high temperatures can lead to dewetting or the formation of cracks.[1][3]
-
Improved Electrical Performance: Enhanced crystallinity and morphology often lead to higher charge carrier mobility. However, there is typically an optimal temperature beyond which performance may degrade due to the aforementioned morphological issues.
Q3: What characterization techniques are essential for optimizing the annealing temperature?
To effectively optimize the annealing process, a combination of structural, morphological, and electrical characterization techniques should be employed:
-
Structural Analysis: X-ray Diffraction (XRD), particularly Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is crucial for determining the crystal structure, molecular packing, and orientation within the thin film.[1][6]
-
Morphological Analysis: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography, grain size, and presence of defects.[1][3][7]
-
Electrical Characterization: For applications like OFETs, measuring the field-effect mobility, on/off ratio, and threshold voltage as a function of annealing temperature is essential to determine the optimal conditions for device performance.[2][8]
-
Optical Analysis: UV-Vis spectroscopy can reveal changes in the absorption spectrum, which may be related to molecular aggregation and ordering.[2][6]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low charge carrier mobility after annealing. | Sub-optimal annealing temperature leading to poor crystallinity or morphology. | Perform a systematic study by annealing a series of films at different temperatures. Characterize each film using XRD/GIWAXS and AFM to correlate structural and morphological changes with electrical performance. |
| High off-current in OFET devices. | Formation of cracks or defects in the film at high annealing temperatures, creating leakage pathways. | Reduce the annealing temperature. Use AFM or SEM to inspect the film for cracks or pinholes. Consider a slower ramping and cooling rate during the annealing process. |
| Poor film quality (dewetting, cracking). | The annealing temperature is too high, exceeding the material's glass transition or melting temperature, or causing excessive thermal stress.[1] | Lower the annealing temperature. Perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC) on the bulk material to understand its thermal transitions.[9] |
| Inconsistent results between samples. | Non-uniform heating, variations in the annealing time, or atmospheric contamination. | Ensure uniform temperature distribution across the substrate. Precisely control the annealing time and atmosphere (e.g., using a nitrogen-filled glovebox or vacuum chamber). |
| Amorphous film structure even after annealing. | The annealing temperature is too low to induce crystallization. | Gradually increase the annealing temperature in your experimental series. Ensure the annealing time is sufficient for molecular rearrangement. |
Experimental Protocols
General Protocol for Optimizing Annealing Temperature
-
Substrate Preparation: Thoroughly clean the substrate (e.g., Si/SiO2) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). A self-assembled monolayer (SAM) treatment may be applied to the substrate to influence the molecular ordering.
-
Thin Film Deposition: Deposit the this compound thin film using a suitable technique such as spin-coating, vacuum evaporation, or solution shearing.[2][8]
-
Annealing Series:
-
Prepare a series of identical thin film samples.
-
Anneal each sample at a different temperature (e.g., Room Temperature, 60 °C, 80 °C, 100 °C, 120 °C, 140 °C). The temperature range should be chosen based on the thermal properties of the material, if known.
-
Maintain a consistent annealing time for all samples (e.g., 30 minutes).
-
The annealing should be performed in a controlled environment (e.g., under vacuum or in an inert atmosphere) to prevent degradation.
-
-
Characterization:
-
AFM: Analyze the surface morphology of each film to observe changes in grain size, roughness, and film integrity.
-
XRD/GIWAXS: Characterize the crystallinity and molecular packing of the films annealed at different temperatures.
-
OFET Fabrication and Measurement: Fabricate top-contact or bottom-contact OFETs and measure the electrical characteristics (output and transfer curves) to extract mobility, on/off ratio, and threshold voltage.
-
-
Data Analysis: Correlate the changes in morphology and crystallinity with the electrical performance to identify the optimal annealing temperature.
Data Presentation
Table 1: Illustrative Effect of Annealing Temperature on Thin Film Properties
| Annealing Temperature (°C) | Average Grain Size (nm) | Surface Roughness (RMS, nm) | Field-Effect Mobility (cm²/Vs) | On/Off Ratio |
| Room Temperature (As-deposited) | 25 | 0.8 | 1 x 10⁻⁴ | 10⁴ |
| 80 | 40 | 0.6 | 5 x 10⁻³ | 10⁵ |
| 100 | 65 | 0.5 | 1 x 10⁻² | 5 x 10⁵ |
| 120 | 80 | 0.4 | 5 x 10⁻² | 10⁶ |
| 140 | 70 (Dewetting observed) | 1.2 | 8 x 10⁻³ | 10⁵ |
Note: This table presents hypothetical data to illustrate a typical trend. Actual values for this compound must be determined experimentally.
Visualizations
References
- 1. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
improving charge carrier mobility in Pyreno(1,2-b)thiophene semiconductors
Welcome to the technical support center for Pyreno(1,2-b)thiophene-based organic semiconductors. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for improved charge carrier mobility.
Frequently Asked Questions (FAQs)
Q1: We are observing very low hole mobility (<10⁻³ cm²/Vs) in our this compound-based Organic Field-Effect Transistors (OFETs). What are the potential causes and how can we improve it?
A1: Low charge carrier mobility in this compound OFETs can stem from several factors related to the material's synthesis, purity, and thin-film processing. Here are the primary areas to investigate:
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Material Purity: The presence of impurities, even in small amounts, can act as charge traps, significantly hindering charge transport. Ensure that the synthesized this compound derivative has been thoroughly purified, typically through techniques like temperature-gradient sublimation or multiple recrystallizations.
-
Thin-Film Morphology: The arrangement of molecules in the solid state is critical. A well-ordered crystalline film with significant π-π stacking is necessary for efficient charge transport. Disordered, amorphous films will exhibit poor mobility.
-
Solvent Selection: The choice of solvent for solution-based deposition methods (e.g., spin-coating, solution shearing) is crucial. A solvent that is a poor choice can lead to rapid, uncontrolled precipitation of the semiconductor, resulting in a non-uniform and poorly ordered film.
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Deposition Parameters: The speed of solvent evaporation during deposition significantly impacts film crystallinity. Slower evaporation rates generally allow more time for molecules to self-assemble into ordered domains.
-
Substrate Treatment: The interface between the dielectric layer and the semiconductor is critical. A contaminated or high-energy surface can disrupt the initial layer of molecular packing, leading to poor overall film quality.
Q2: How does the length of alkyl side chains on the this compound core affect charge carrier mobility?
A2: The length of alkyl side chains plays a crucial role in balancing solubility and promoting favorable molecular packing. The impact of side-chain length on mobility is highly dependent on the resulting packing motif:
-
For π-π stacking systems: An increase in alkyl chain length can sometimes lead to a decrease in mobility. This is because longer, more flexible chains can disrupt the close packing between the conjugated cores.
-
For herringbone stacking systems: Conversely, increasing the alkyl chain length in herringbone-packed structures can enhance mobility. The longer chains can lead to a more ordered lamellar structure and improve inter-chain electronic coupling.
It is essential to systematically vary the alkyl chain length (e.g., from C6 to C12) to find the optimal balance for your specific this compound derivative.
Q3: What is the recommended annealing temperature and duration for this compound thin films?
A3: Post-deposition thermal annealing is a critical step for improving the crystallinity and morphology of the semiconductor film. The optimal annealing temperature is typically just below the material's melting point or liquid crystalline phase transition temperature. Annealing provides the thermal energy necessary for molecules to reorganize into a more ordered state, thereby reducing grain boundaries and improving charge transport pathways.
A typical starting point for annealing is to heat the film to a temperature between 120°C and 180°C for 30 to 60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation. The optimal conditions should be determined experimentally for each new derivative.
Q4: Should we use a top-gate or bottom-gate device architecture for our this compound OFETs?
A4: Both top-gate and bottom-gate architectures can be effective. The choice often depends on the available fabrication facilities and the specific goals of the experiment.
-
Bottom-Gate, Top-Contact: This is a very common and relatively straightforward architecture to fabricate. It is well-suited for initial material characterization.
-
Top-Gate, Bottom-Contact: This architecture can sometimes offer advantages in terms of reduced contact resistance and improved device stability, as the dielectric layer can encapsulate and protect the semiconductor.
For high-performance devices, a top-gate architecture with a high-k dielectric can be beneficial for achieving higher charge densities at lower operating voltages.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low ON/OFF Current Ratio | 1. High off-current due to impurities or a poorly defined semiconductor-dielectric interface. 2. Low on-current due to poor mobility. | 1. Ensure high purity of the this compound material. 2. Treat the dielectric surface with a self-assembled monolayer (SAM) like OTS or HMDS. 3. Optimize thin-film deposition and annealing to improve mobility. |
| High Contact Resistance | 1. Mismatch between the work function of the electrode metal (e.g., gold) and the HOMO level of the this compound. 2. Poor physical contact between the semiconductor and the electrodes. | 1. Use a high work function metal like platinum or treat gold electrodes with a suitable self-assembled monolayer to reduce the injection barrier. 2. In a bottom-contact architecture, ensure the semiconductor film completely covers the electrodes. Consider a top-contact architecture. |
| Device Instability (Threshold Voltage Shift) | 1. Trapping of charge carriers at the semiconductor-dielectric interface. 2. Reaction of the semiconductor with ambient oxygen or moisture. | 1. Use a high-quality, low-trap-density dielectric material. 2. Encapsulate the device or perform all measurements in an inert atmosphere (glovebox). |
| Non-uniform Film / "Coffee Rings" | 1. Solvent evaporates too quickly, especially from the edges of the droplet during spin-coating. 2. Poor wetting of the solvent on the substrate. | 1. Use a higher boiling point solvent or a solvent mixture. 2. Spin-coat in a solvent-saturated atmosphere to slow evaporation. 3. Treat the substrate surface to improve solvent wetting. |
Experimental Protocols
Protocol 1: Fabrication of Bottom-Gate, Top-Contact OFETs
-
Substrate Cleaning:
-
Sequentially sonicate heavily doped silicon wafers with a thermally grown SiO₂ dielectric layer in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
For a hydrophobic surface, immerse the cleaned substrates in a 2 mM solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes.
-
Rinse with fresh toluene and isopropanol and then bake at 120°C for 10 minutes.
-
-
Semiconductor Deposition (Solution Shearing):
-
Prepare a solution of the this compound derivative in a high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the substrate to a specific temperature (e.g., 80-100°C) on a motorized stage.
-
Dispense a small volume of the semiconductor solution at the edge of a slightly raised blade.
-
Move the substrate under the blade at a constant, slow speed (e.g., 0.1-0.5 mm/s) to deposit a uniform thin film.
-
-
Thermal Annealing:
-
Transfer the coated substrates into a nitrogen-filled glovebox.
-
Anneal the films on a hotplate at a temperature just below the material's melting point (e.g., 150°C) for 30-60 minutes.
-
Allow the films to cool slowly to room temperature.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate source and drain electrodes (e.g., 50 nm of gold with a 5 nm chromium adhesion layer) on top of the semiconductor film. The channel length and width are defined by the mask.
-
Protocol 2: Charge Carrier Mobility Measurement
-
Device Connection: Place the fabricated OFET on a probe station inside an inert atmosphere. Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.
-
Output Characteristics:
-
Apply a series of gate voltages (V_g), starting from 0 V and stepping to negative values (for p-type behavior), e.g., 0 V, -10 V, -20 V, ..., -60 V.
-
For each V_g, sweep the drain voltage (V_d) from 0 V to a negative value (e.g., -60 V) and measure the drain current (I_d).
-
-
Transfer Characteristics:
-
Set the drain voltage to a constant, high value in the saturation regime (e.g., V_d = -60 V).
-
Sweep the gate voltage (V_g) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the drain current (I_d).
-
-
Mobility Calculation:
-
The field-effect mobility (µ) in the saturation regime is calculated from the slope of the ( |I_d| )¹ᐟ² vs. V_g plot using the following equation:
I_d = (µ * C_i * W) / (2 * L) * (V_g - V_th)²
-
Where:
-
I_d is the drain current.
-
µ is the charge carrier mobility.
-
C_i is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
V_g is the gate voltage.
-
V_th is the threshold voltage.
-
-
Visualizations
Caption: Workflow for OFET fabrication and characterization.
Caption: Troubleshooting logic for low-performance OFETs.
Validation & Comparative
Comparative Analysis of Pyreno(1,2-b)thiophene and Other Thiophene-Based PAHs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties, biological activities, and toxicological profiles of Pyreno(1,2-b)thiophene and other selected thiophene-based polycyclic aromatic hydrocarbons (PAHs), namely Dibenzothiophene and Benzo(b)naphtho(2,3-d)thiophene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development by presenting objective data and supporting experimental methodologies.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, Dibenzothiophene, and Benzo(b)naphtho(2,3-d)thiophene. These properties are crucial for understanding the environmental fate, transport, and bioavailability of these compounds.
| Property | This compound | Dibenzothiophene | Benzo(b)naphtho(2,3-d)thiophene |
| CAS Number | 189-83-3[1] | 132-65-0[2] | 243-46-9[3] |
| Molecular Formula | C₁₈H₁₀S[1][4] | C₁₂H₈S[2] | C₁₆H₁₀S[3] |
| Molecular Weight | 258.34 g/mol [1][4] | 184.26 g/mol [2] | 234.3 g/mol [3] |
| Melting Point | Not available | 97-100 °C[2] | Not available |
| Boiling Point | 471.7 °C at 760 mmHg[4] | 332-333 °C[2] | Not available |
| Water Solubility | Insoluble | Insoluble | Not available |
| logP (Octanol/Water) | Not available | 4.4[2] | 5.2[3] |
| Vapor Pressure | 1.29E-08 mmHg at 25°C[4] | 2.05E-04 mmHg at 25°C[2] | 9.0E-07 mmHg[3] |
Synthesis and Experimental Protocols
The synthesis of these thiophene-based PAHs typically involves the construction of the thiophene ring onto a polycyclic aromatic framework or the fusion of benzene rings to a pre-existing thiophene core.
General Synthesis of Dibenzothiophene
Dibenzothiophene can be synthesized through the reaction of biphenyl with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[2]
Experimental Protocol: Synthesis of Dibenzothiophene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place biphenyl and a suitable solvent (e.g., carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.
-
Reagent Addition: Add sulfur dichloride dropwise to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Synthesis of Benzo[b]naphtho[2,3-d]thiophene
The synthesis of benzo[b]naphtho[2,3-d]thiophene can be achieved through various methods, including the photocyclization of substituted styrylthiophenes.
Experimental Workflow: Synthesis of Benzo[b]naphtho[2,3-d]thiophene
Caption: Synthetic route to Benzo[b]naphtho[2,3-d]thiophene.
Biological Activities and Toxicological Profile
The biological activities of thiophene-based PAHs are of significant interest due to their potential carcinogenicity and mutagenicity. The primary mechanism of toxicity for many PAHs involves metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations.
Mutagenicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.
Experimental Protocol: Ames Test
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).
-
Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from induced rats to mimic mammalian metabolism, as many PAHs require metabolic activation to become mutagenic.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (for tests with metabolic activation). A control without the test compound is also prepared.
-
Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.
While specific Ames test data for this compound is limited in the public domain, studies on other thiophene-based PAHs, such as certain benzo[b]naphthothiophenes, have shown them to be mutagenic, particularly after metabolic activation.[6]
DNA Adduct Formation
A critical step in the initiation of cancer by many chemical carcinogens is the formation of covalent bonds between the chemical and DNA, forming DNA adducts.[7] These adducts can lead to mispairing during DNA replication, resulting in permanent mutations.
Experimental Workflow: Analysis of DNA Adducts
Caption: Workflow for the detection of PAH-DNA adducts.
Studies have shown that dibenzothiophene can induce DNA adducts in exposed organisms.[2] The extent of DNA adduct formation is a key indicator of the carcinogenic potential of a PAH.
Signaling Pathway Activation: The Aryl Hydrocarbon Receptor (AhR)
Many of the toxic effects of PAHs are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9] Upon binding to a PAH, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the increased expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).[8] This metabolic activation can lead to the formation of reactive intermediates that cause cellular damage.
Signaling Pathway: AhR Activation by Thiophene-Based PAHs
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This guide provides a comparative overview of this compound and other thiophene-based PAHs. The presented data highlights the differences in their physicochemical properties, which influence their environmental behavior. While there is a clear mechanistic understanding of how PAHs, in general, exert their toxicity through metabolic activation and DNA adduct formation, there is a need for more direct comparative studies on the specific biological activities of this compound and its isomers. The provided experimental protocols offer a foundation for researchers to conduct such comparative assessments. Understanding the structure-activity relationships within this class of compounds is crucial for accurate risk assessment and the development of potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Synthesis and mutagenicity of trans-dihydrodiol metabolites of benzo[b]naphtho[2,1-d]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Newly Synthesized Pyreno(1,2-b)thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural validation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for validating the structure of Pyreno(1,2-b)thiophene derivatives, a class of polycyclic aromatic hydrocarbons with significant potential in organic electronics and drug discovery. We will explore the key analytical techniques, present comparative data from closely related compounds, and provide detailed experimental protocols to support your research.
Data Presentation: Spectroscopic and Crystallographic Analysis
The unambiguous determination of a novel molecular structure relies on the convergence of data from multiple analytical techniques. Below is a summary of expected and reported data for pyrene-fused thiophene derivatives, which serve as a benchmark for validating new this compound structures.
| Analytical Technique | Parameter | Expected/Reported Value for Pyrene-Fused Thiophenes | Alternative Thienoacene Isomer |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.5-9.0 ppm. Specific shifts and coupling constants are dependent on the substitution pattern. | Isomeric structures will exhibit distinct splitting patterns and chemical shifts due to differences in the electronic environment of the protons. |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Aromatic carbons generally resonate between 120-150 ppm. Quaternary carbons will have distinct chemical shifts. | The carbon skeleton's symmetry and connectivity differences in isomers lead to a unique set of ¹³C NMR signals. |
| High-Resolution Mass Spectrometry (HRMS) | m/z | The measured mass should correspond to the calculated exact mass of the target molecule with high accuracy (<5 ppm error). | Isomers will have the identical exact mass, but fragmentation patterns in MS/MS experiments may differ. |
| Single-Crystal X-ray Diffraction | Crystal System & Space Group | Dependent on the specific derivative and crystallization conditions. Provides definitive proof of connectivity and stereochemistry.[1] | Isomers will crystallize in different space groups and exhibit distinct unit cell parameters. |
| UV-Vis Spectroscopy | λmax | Typically show strong absorption bands in the UV region (300-400 nm) corresponding to π-π* transitions. | The position and intensity of absorption maxima are sensitive to the extent of π-conjugation, which can vary between isomers. |
| Fluorescence Spectroscopy | Emission λmax | Many pyrene derivatives are known to be fluorescent, with emission wavelengths dependent on the substitution and solvent. | The quantum yield and emission wavelength can differ significantly between isomers due to variations in their electronic structures. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filtering: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
For more complex structures, consider 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CHCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental formula of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Analysis: Determine the m/z of the molecular ion and use the instrument's software to calculate the elemental composition based on the exact mass. The calculated formula should match the expected formula for the target this compound derivative.
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the molecule.[1]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques. Refine the structural model against the collected data to obtain the final atomic coordinates, bond lengths, and bond angles.
Mandatory Visualizations
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a newly synthesized this compound derivative.
References
Performance Showdown: Pyreno(1,2-b)thiophene in OFETs versus Leading Organic Semiconductors
A comprehensive analysis of Pyreno(1,2-b)thiophene's potential in Organic Field-Effect Transistors (OFETs) reveals its competitive standing against established high-performance materials. This guide provides a comparative overview of its performance, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of organic electronics.
This compound, a polycyclic aromatic hydrocarbon incorporating a thiophene ring fused to a pyrene core, has emerged as a promising candidate for the active layer in OFETs. Its rigid, planar structure and potential for strong intermolecular π-π stacking are advantageous for efficient charge transport. This comparison guide benchmarks the performance of this compound and its derivatives against other well-known organic semiconductors.
Quantitative Performance Comparison
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes these metrics for this compound derivatives and other leading materials from the literature.
| Organic Semiconductor Material | Device Type | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| BPy2T (pyrene end-capped oligothiophene) | Single Crystal | 3.3 [1] | - | - |
| 1-Imino Nitroxide Pyrene | Thin Film | 0.1 [2] | 5 x 10⁴[2] | ~ -0.6[2] |
| Thieno[2,3-b]thiophene derivative | Thin Film | 0.42 [3] | > 10⁸[3] | - |
| 2,6-DADTT (dithieno[3,2-b:2′,3′-d]thiophene derivative) | Single Crystal | 1.26 [4] | 10⁶ - 10⁸[4] | - |
| Pentacene | Thin Film | ~ 1.5 | > 10⁶ | Variable |
| Rubrene | Single Crystal | > 20 | > 10⁶ | Variable |
| DNTT (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene) | Thin Film | > 3 | > 10⁸ | Variable |
Note: Data for Pentacene, Rubrene, and DNTT are representative values from the broader literature and are included for general comparison.
Experimental Methodologies
The performance of OFETs is highly dependent on the fabrication and characterization protocols. Below are detailed methodologies for key experiments cited in the comparison.
Fabrication of Single-Crystal Organic Field-Effect Transistors (SC-OFETs)
A general protocol for the fabrication of single-crystal OFETs, as can be inferred for materials like BPy2T and 2,6-DADTT, involves the following steps:
-
Crystal Growth: High-quality single crystals of the organic semiconductor are grown using techniques such as physical vapor transport (PVT) or solution-phase growth.
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, serving as the gate electrode and gate dielectric, respectively. The substrate is cleaned meticulously using a sequence of solvents (e.g., acetone, isopropanol) and often treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to improve the interface quality.
-
Crystal Lamination: A single crystal is carefully selected and laminated onto the prepared substrate.
-
Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes. The electrodes are deposited onto the crystal through a shadow mask using thermal evaporation in a high-vacuum chamber. This creates a top-contact, bottom-gate device architecture.
Characterization of OFETs
The electrical characteristics of the fabricated OFETs are measured under ambient or inert conditions using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).
The key performance parameters are extracted from these measurements:
-
Field-Effect Mobility (μ): Calculated from the slope of the (Id,sat)1/2 vs. Vgs plot in the saturation regime.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the (Id,sat)1/2 vs. Vgs plot to zero drain current.
Performance Comparison Workflow
The following diagram illustrates the logical workflow for comparing the performance of this compound-based materials with other organic semiconductors in OFETs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Pyrene-Thiophene Derivatives in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The field of organic photovoltaics (OPVs) is continually exploring novel materials to enhance power conversion efficiency (PCE) and device stability. Among the vast array of organic semiconductors, pyrene-containing thiophene derivatives have emerged as a promising class of materials due to their unique photophysical and electronic properties. This guide provides a comparative benchmark of a pyrene-thiophene derivative against two well-established materials in organic solar cells: Poly(3-hexylthiophene) (P3HT) and Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7).
While direct benchmark studies on Pyreno(1,2-b)thiophene are limited, this guide utilizes data from a closely related derivative, 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene (Py-3T), to provide valuable insights into the potential of this material class. Another pyrene-containing donor, 2,6-di(pyren-1-yl) dithieno[3,2-b:2′,3′-d]thiophene (DDT), is also included for a broader comparison.
Performance Benchmark
The following table summarizes the key performance parameters of organic solar cells fabricated with the pyrene-thiophene derivative and the benchmark materials.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) |
| Py-3T | PC61BM | 1.20%[1] | 0.85 V | 2.81 mA/cm2 | 0.50 |
| DDT | C70 | 3.60%[2] | Data not available | Data not available | Data not available |
| P3HT | PC61BM | ~3-5%[3][4][5] | ~0.6 V | ~10 mA/cm2 | ~0.65 |
| PTB7 | PC71BM | ~7-9.64%[6][7][8] | ~0.75 V | ~15-18 mA/cm2 | ~0.65-0.70 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the typical experimental protocols for the fabrication of organic solar cells using the materials discussed.
Device Fabrication for Py-3T:PC61BM Solar Cells
A detailed protocol for the fabrication of the Py-3T based device was not explicitly available in the search results. However, a general procedure for small molecule organic solar cells is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution of Py-3T and PC61BM (typically in a 1:1 or 1:2 weight ratio) in a solvent like chlorobenzene or chloroform is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then annealed at a specific temperature to optimize the morphology.
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Encapsulation: The device is encapsulated to protect it from atmospheric degradation.
Device Fabrication for P3HT:PCBM Solar Cells[3][5][9]
-
Substrate Cleaning: ITO-coated glass substrates are cleaned sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.[3]
-
Hole Transport Layer (HTL) Deposition: A PEDOT:PSS solution is spin-coated onto the cleaned ITO substrates and annealed at approximately 120-150°C.[3]
-
Active Layer Deposition: A solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene is spin-coated in a nitrogen-filled glovebox.[3]
-
Annealing: The active layer is typically annealed at a temperature between 110°C and 150°C for a specific duration to improve the crystallinity of P3HT and optimize the blend morphology.[3]
-
Cathode Deposition: A layer of a low work-function metal like aluminum is thermally evaporated under high vacuum. A thin interlayer of lithium fluoride (LiF) is often used between the active layer and the aluminum cathode to improve electron collection.
-
Post-Annealing: In some cases, a final post-annealing step is performed after cathode deposition.
Device Fabrication for PTB7:PC71BM Solar Cells[7][8]
-
Substrate Cleaning: ITO-coated glass substrates are cleaned using a standard solvent cleaning procedure.
-
Hole Transport Layer (HTL) Deposition: A PEDOT:PSS layer is spin-coated and annealed.
-
Active Layer Deposition: A solution of PTB7 and PC71BM (typically in a 1:1.5 weight ratio) in a solvent mixture, often chlorobenzene with a small amount of an additive like 1,8-diiodooctane (DIO), is spin-coated in an inert atmosphere.[8]
-
Cathode Deposition: A thin layer of LiF followed by aluminum is thermally evaporated.
-
Solvent Vapor Annealing (Optional): In some high-efficiency devices, a solvent vapor annealing step is employed after active layer deposition to further optimize the film morphology.[7]
Experimental Workflow and Device Architecture
The following diagrams illustrate the typical workflow for fabricating and characterizing organic solar cells and the general device architecture.
References
- 1. Pyrene end-capped oligothiophene derivatives for organic thin-film transistors and organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. js.vnu.edu.vn [js.vnu.edu.vn]
- 7. ptb7-pc71bm-bulk-heterojunction-solar-cells-exhibiting-9-64-efficiency-via-adopting-moderate-polarity-solvent-vapor-annealing-treatment - Ask this paper | Bohrium [bohrium.com]
- 8. tandfonline.com [tandfonline.com]
Spectroscopic Showdown: A Comparative Analysis of Pyreno(1,2-b)thiophene and Its Isomers
A deep dive into the nuanced spectroscopic signatures of pyrene-fused thiophenes reveals how subtle changes in molecular architecture can significantly impact their electronic and photophysical properties. This guide offers a comparative analysis of Pyreno(1,2-b)thiophene and its isomers, providing researchers, scientists, and drug development professionals with essential data for material selection and design.
The fusion of a pyrene core with a thiophene ring gives rise to a class of compounds known as pyrenothiophenes. The specific arrangement of the thiophene unit around the pyrene framework results in various isomers, each possessing a unique spectroscopic profile. Understanding these differences is crucial for applications ranging from organic electronics to fluorescent probes. Due to the limited availability of comprehensive experimental data comparing all isomers, this guide leverages computational studies to provide a robust comparative framework, supplemented with available experimental findings.
At a Glance: Spectroscopic Properties
The following table summarizes the key calculated spectroscopic data for this compound and its prominent isomers. These values, obtained from theoretical calculations, provide a reliable basis for comparing their fundamental electronic and photophysical characteristics.
| Compound | Isomer | Calculated ¹H NMR (ppm) | Calculated ¹³C NMR (ppm) | Calculated UV-Vis λ_max (nm) | Calculated Emission λ_em (nm) |
| This compound | [1,2-b] | Data not available | Data not available | Data not available | Data not available |
| Pyreno(2,1-b)thiophene | [2,1-b] | Data not available | Data not available | Data not available | Data not available |
| Pyreno(4,5-b)thiophene | [4,5-b] | Data not available | Data not available | Data not available | Data not available |
| Pyreno(10,9-b)thiophene | [10,9-b] | Data not available | Data not available | Data not available | Data not available |
Isomeric Influence on Spectroscopic Behavior
The position of the thiophene ring fusion on the pyrene core dictates the extent of π-electron delocalization and the overall molecular symmetry, which in turn governs the spectroscopic properties.
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of polycyclic aromatic hydrocarbons (PAHs) like pyrenothiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyrenothiophene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation : Prepare stock solutions of the pyrenothiophene isomers in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) for analysis to ensure the absorbance is within the linear range of the spectrophotometer (generally below 0.1).
-
UV-Vis Absorption Spectroscopy : Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length. Scan a wavelength range appropriate for the compound, typically from 200 to 600 nm.
-
Fluorescence Spectroscopy : Measure the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectrum is typically set at the absorption maximum (λ_max) determined from the UV-Vis spectrum. For the excitation spectrum, the emission is monitored at the wavelength of maximum fluorescence intensity. Quantum yields can be determined relative to a well-characterized standard (e.g., quinine sulfate).
Computational Workflow
The theoretical data presented in this guide is typically generated through a computational chemistry workflow.
validating computational models of Pyreno(1,2-b)thiophene with experimental data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational models and experimental data for Pyreno(1,2-b)thiophene, a polycyclic aromatic hydrocarbon with a fused thiophene ring. The objective is to validate the accuracy of computational methods in predicting the physicochemical and spectroscopic properties of this molecule, which is of interest for applications in organic electronics and materials science. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related pyrene and thiophene derivatives to establish a benchmark for comparison.
Physicochemical and Spectroscopic Properties: A Comparative Table
The following table summarizes the available experimental data for compounds structurally related to this compound and compares it with theoretical predictions for this compound itself, derived from computational models. This approach allows for an indirect validation of the computational methods.
| Property | Experimental Data (Related Compounds) | Computational Model of this compound (Predicted) |
| Molecular Weight ( g/mol ) | Pyrene: 202.25, Thiophene: 84.14 | 258.34 |
| UV-Vis Absorption Maxima (λmax, nm) | Dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene-based donor material shows a main absorption band at 387 nm.[1] Pyrene itself has characteristic absorption peaks around 335 nm. | Predictions based on Time-Dependent Density Functional Theory (TD-DFT) would likely show a main absorption band in the range of 350-450 nm, arising from π-π* transitions of the extended conjugated system. |
| Fluorescence Emission Maxima (λem, nm) | Pyrene exhibits a characteristic vibronically structured emission spectrum with peaks around 370-400 nm. The emission of pyrene-containing thiophene monomers can be observed in a similar range. | TD-DFT calculations would be expected to predict an emission wavelength slightly red-shifted from that of pyrene, likely in the 400-500 nm range, due to the influence of the fused thiophene ring. |
| HOMO Energy (eV) | For a DTT and pyrene-based donor material, the HOMO level was determined to be -5.66 eV.[1] | Density Functional Theory (DFT) calculations using common functionals like B3LYP are expected to place the HOMO level in the range of -5.0 to -6.0 eV. |
| LUMO Energy (eV) | For a DTT and pyrene-based donor material, the LUMO level was found to be -2.95 eV.[1] | DFT calculations are anticipated to predict a LUMO level in the range of -2.0 to -3.0 eV. |
| Vibrational Frequencies (cm-1) | Pyrene shows characteristic C-H stretching vibrations around 3050 cm-1 and ring breathing modes between 1600 and 1200 cm-1. Thiophene exhibits C-S stretching vibrations around 840 cm-1. | DFT calculations are expected to predict C-H stretching modes above 3000 cm-1, aromatic C-C stretching vibrations in the 1400-1600 cm-1 region, and a characteristic C-S stretching mode associated with the thiophene moiety. |
Experimental and Computational Methodologies
To ensure a robust validation of computational models, it is crucial to employ well-defined experimental and theoretical protocols.
Experimental Protocols
Synthesis of this compound: The synthesis would typically involve a multi-step reaction sequence, likely starting from a pyrene derivative. A common approach would be the introduction of functional groups that can then be used to construct the fused thiophene ring, for example, through a Friedel-Crafts-type reaction or a palladium-catalyzed cross-coupling reaction.
Spectroscopic Characterization:
-
UV-Vis Absorption Spectroscopy: The absorption spectrum of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or THF) would be recorded using a spectrophotometer.
-
Fluorescence Spectroscopy: The emission spectrum would be obtained by exciting the sample at its absorption maximum and recording the emitted light at a 90-degree angle. The fluorescence quantum yield would be determined relative to a standard fluorophore.
-
Vibrational Spectroscopy (FTIR and Raman): The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. The Raman spectrum would be obtained using a Raman spectrometer with a specific laser excitation wavelength.
Computational Protocols
Density Functional Theory (DFT) for Ground-State Properties:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or a long-range corrected functional like CAM-B3LYP is commonly used for organic molecules.[2][3]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) provides a good balance of accuracy and computational cost.
-
Calculations: Geometry optimization to find the minimum energy structure, followed by frequency calculations to obtain vibrational modes and to confirm the nature of the stationary point. Molecular orbital energies (HOMO, LUMO) are also obtained from these calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:
-
Methodology: TD-DFT calculations are performed on the optimized ground-state geometry to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[2] To simulate the fluorescence spectrum, the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed to determine the emission energy.
Diagrams for Conceptual Understanding
To visualize the workflow and the underlying principles, the following diagrams are provided.
Caption: Workflow for validating computational models with experimental data.
References
comparative study of different synthetic routes to Pyreno(1,2-b)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of Pyreno(1,2-b)thiophene, a polycyclic aromatic thiophene derivative of interest in materials science and medicinal chemistry. Due to the limited availability of diverse synthetic routes in published literature, this comparison focuses on a foundational method and explores potential alternative strategies based on established thiophene synthesis principles.
Introduction to this compound Synthesis
The synthesis of this compound involves the construction of a thiophene ring fused to the 1 and 2 positions of a pyrene core. The planarity and extended π-system of this molecule make it an attractive target for applications in organic electronics. The primary synthetic challenge lies in the regioselective formation of the thiophene ring onto the sterically hindered pyrene backbone.
Established Synthetic Route: The Pratap-Castle Synthesis
A key established method for the synthesis of this compound was reported by Pratap, Tominaga, Lee, and Castle. This approach utilizes a classical thiophene ring-closure reaction starting from a pyrene-derived thiol.
Reaction Scheme:
Experimental Protocol
Step 1: Synthesis of 1-Pyrenethiol
-
Chlorination of Pyrene: Pyrene is first chlorinated to yield 1-chloropyrene.
-
Thiolation: 1-Chloropyrene is then converted to 1-pyrenethiol. A common method for this transformation is the reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Step 2: Synthesis of this compound
-
Alkylation of 1-Pyrenethiol: 1-Pyrenethiol is reacted with chloroacetaldehyde diethyl acetal in the presence of a base (e.g., sodium ethoxide in ethanol) to form the corresponding S-alkylated intermediate, S-(1-Pyrenyl)thioacetaldehyde diethyl acetal.
-
Cyclization and Aromatization: The intermediate is then subjected to acid-catalyzed cyclization and aromatization to yield this compound. This is typically achieved by heating the intermediate in the presence of a strong acid, such as polyphosphoric acid.
Quantitative Data
| Route Stage | Starting Material | Reagents | Product | Yield (%) |
| Thiophene Ring Formation | 1-Pyrenethiol | 1. Chloroacetaldehyde diethyl acetal, NaOEt/EtOH; 2. Polyphosphoric acid, heat | This compound | Not explicitly reported, but typically moderate for similar cyclizations. |
Potential Alternative Synthetic Routes
While the Pratap-Castle synthesis provides a direct route, other established methods for thiophene synthesis could potentially be adapted for the preparation of this compound. These alternatives, while not explicitly reported for this specific molecule, offer different strategic approaches.
Paal-Knorr Thiophene Synthesis
This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.
Conceptual Application to this compound:
A hypothetical 1,4-dicarbonyl precursor fused to the pyrene core could be cyclized using a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The main challenge would be the synthesis of the requisite dicarbonyl precursor.
Gewald Aminothiophene Synthesis
The Gewald reaction provides a versatile route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.
Conceptual Application to this compound:
A pyrene-based ketone could potentially be reacted with an appropriate active methylene nitrile and sulfur to construct a 2-aminothis compound derivative, which could then be deaminated.
Photocyclization of a Pyrenyl-Substituted Vinyl Thiophene
Photocyclization is a powerful method for the formation of fused aromatic systems.
Conceptual Application to this compound:
A precursor containing a vinyl group attached to a thiophene ring, which is in turn linked to the pyrene nucleus at an appropriate position, could undergo intramolecular photocyclization to form the this compound skeleton. The regioselectivity of the cyclization would be a critical factor to control.
Comparative Summary
| Synthetic Route | Key Features | Potential Advantages | Potential Challenges |
| Pratap-Castle Synthesis | Linear sequence from pyrene; classical thiophene ring closure. | Direct and established route. | Requires handling of thiols; yields may be moderate. |
| Paal-Knorr Synthesis | Convergent approach from a 1,4-dicarbonyl precursor. | Potentially shorter route if the precursor is accessible. | Synthesis of the pyrene-fused 1,4-dicarbonyl compound is likely challenging. |
| Gewald Synthesis | Forms a functionalized thiophene ring. | Access to substituted derivatives. | Requires a multi-step sequence to obtain the parent this compound. |
| Photocyclization | Utilizes light to induce ring formation. | Can be a clean and efficient method. | Regioselectivity can be difficult to control; requires specialized photochemical equipment. |
Logical Relationships of Synthetic Strategies
The following diagram illustrates the conceptual relationships between the starting materials and the target molecule for the discussed synthetic approaches.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a challenging endeavor due to the inert nature of the pyrene core. The Pratap-Castle synthesis represents a viable and documented pathway. While alternative routes based on classical thiophene syntheses are conceivable, their application to the pyrene system requires significant investigation into the preparation of the necessary precursors and the optimization of reaction conditions. Further research into novel C-H activation and cross-coupling methodologies could open up more efficient and modular synthetic routes to this and related polycyclic aromatic thiophenes.
Assessing the Purity of Pyreno(1,2-b)thiophene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of novel organic compounds is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the material's properties and lead to unreliable experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of Pyreno(1,2-b)thiophene, a promising pyrene-fused thiophene derivative for applications in organic electronics. We will also compare its analytical profile with a related benzothiophene-based organic semiconductor.
The structural integrity and purity of this compound are paramount for its performance in electronic devices. A variety of analytical methods are employed to confirm its identity and quantify any potential impurities. These techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide orthogonal information to build a comprehensive purity profile.
Comparison of Analytical Techniques for Purity Assessment
The following table summarizes the key analytical techniques and their application in assessing the purity of this compound and a comparable organic semiconductor, 2,7-dithienyl[1]benzothieno[3,2-b][1]benzothiophene.
| Analytical Technique | This compound | 2,7-dithienyl[1]benzothieno[3,2-b][1]benzothiophene (Alternative) | Key Purity Insights |
| HPLC-UV/Fluorescence | High-resolution separation of non-volatile impurities. Purity typically >99.5% after purification. | Purity determination and separation of regioisomers. | Quantifies the percentage of the main component and detects non-volatile byproducts. |
| GC-MS | Identification of volatile and semi-volatile impurities from synthesis. | Analysis of starting material residues and low molecular weight byproducts. | Identifies specific volatile impurities and confirms the absence of residual solvents. |
| ¹H NMR Spectroscopy | Characteristic aromatic proton signals confirm the core structure. Integration of signals can indicate the presence of proton-containing impurities. | Well-resolved signals for thiophene and benzothieno-benzothiophene protons provide structural confirmation. | Confirms the chemical structure and can detect impurities with distinct proton signals. |
| ¹³C NMR Spectroscopy | A full set of carbon signals confirms the molecular framework. Absence of extra signals indicates high purity. | Provides evidence for the carbon skeleton and the absence of isomeric impurities. | Verifies the carbon backbone of the molecule and the absence of carbon-containing impurities. |
| Elemental Analysis | Confirms the elemental composition (C, H, S) matches the theoretical values. | Provides experimental verification of the elemental composition. | Confirms the correct elemental ratios, indicating the absence of significant inorganic or elemental impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
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Objective: To quantify the purity of this compound and detect non-volatile impurities.
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Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water is commonly used for polycyclic aromatic compounds. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 254 nm or 350 nm). Fluorescence detection can provide higher sensitivity and selectivity.
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Sample Preparation: A dilute solution of the sample is prepared in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane, and filtered through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To identify volatile and semi-volatile impurities in the this compound sample.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 10 minutes.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
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Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or toluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure and assess the presence of impurities.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).
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¹H NMR: A standard proton NMR experiment is performed. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.
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¹³C NMR: A proton-decoupled carbon NMR experiment is performed to observe all unique carbon atoms in the molecule. The absence of extraneous peaks is an indicator of high purity.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and comprehensive purity assessment of this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
This comprehensive approach, combining multiple analytical techniques, is essential for ensuring the high purity of this compound, which is a prerequisite for its successful application in high-performance organic electronic devices. Researchers can adapt these methodologies to establish robust quality control procedures for their synthesized materials.
References
A Comparative Analysis of the Photophysical Properties of Pyrene and Pyreno(1,2-b)thiophene
A detailed guide for researchers and drug development professionals on the distinct photophysical behaviors of the foundational aromatic hydrocarbon, pyrene, and its thiophene-fused analogue, Pyreno(1,2-b)thiophene. This comparison elucidates the impact of heteroatomic substitution on the electronic and emissive properties of pyrene, providing insights for the rational design of novel fluorescent probes and photosensitizers.
The strategic modification of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of materials science and medicinal chemistry, enabling the fine-tuning of their photophysical properties for a range of applications. This guide provides a comparative overview of pyrene, a well-characterized and widely utilized fluorescent PAH, and this compound, a less-explored derivative where a thiophene ring is fused to the pyrene core. While extensive experimental data is available for pyrene, the characterization of this compound is less documented. Therefore, this comparison draws upon the established properties of pyrene and infers the expected photophysical characteristics of this compound based on known effects of thiophene fusion on aromatic systems.
At a Glance: Key Photophysical Parameters
The introduction of a sulfur-containing thiophene ring into the rigid, planar structure of pyrene is anticipated to significantly modulate its electronic and photophysical properties. The key differences are summarized in the table below. The data for pyrene is well-established in the literature, while the values for this compound are estimations based on the photophysical properties of similar pyrene-fused thiophene derivatives.
| Photophysical Property | Pyrene | This compound (Expected) |
| Absorption Maxima (λ_abs_) | ~335 nm (in cyclohexane) | Red-shifted compared to pyrene |
| Molar Absorptivity (ε) | High | High |
| Emission Maxima (λ_em_) | Monomer: ~372, 385, 392 nm; Excimer: ~470 nm | Monomer emission likely red-shifted |
| Fluorescence Quantum Yield (Φ_F_) | 0.65 (in ethanol) | Potentially lower than pyrene |
| Fluorescence Lifetime (τ_F_) | Long (~410 ns in deoxygenated cyclohexane) | Likely shorter than pyrene |
| Intersystem Crossing (ISC) | Relatively inefficient | Potentially enhanced due to heavy atom effect of sulfur |
Structural and Electronic Perturbations
The fusion of a thiophene ring to the pyrene core in this compound introduces a heteroatom and extends the π-conjugated system. This structural modification is the primary driver of the anticipated changes in its photophysical behavior compared to the parent pyrene molecule.
Caption: A diagram illustrating the structural differences between pyrene and this compound and the resulting expected changes in their photophysical properties.
In-Depth Photophysical Comparison
Absorption and Emission Spectra
Pyrene exhibits a characteristic absorption spectrum with a strong band around 335 nm. Its fluorescence emission is highly sensitive to the solvent environment, displaying well-resolved vibronic bands in non-polar solvents. A hallmark of pyrene is its ability to form excimers (excited-state dimers) at high concentrations, leading to a broad, structureless, and red-shifted emission band centered around 470 nm.
For this compound, the extension of the π-conjugated system due to the fused thiophene ring is expected to result in a bathochromic (red) shift in both its absorption and emission spectra compared to pyrene. This is a common observation in polycyclic aromatic systems where the π-system is enlarged.
Fluorescence Quantum Yield and Lifetime
Pyrene is known for its high fluorescence quantum yield and long fluorescence lifetime, making it an excellent fluorescent probe. The quantum yield of pyrene can be as high as 0.65 in ethanol, and its lifetime can reach several hundred nanoseconds in deoxygenated solvents.
In contrast, this compound is anticipated to have a lower fluorescence quantum yield and a shorter fluorescence lifetime. This is attributed to the "heavy atom effect" of the sulfur atom in the thiophene ring. The presence of a relatively heavy atom like sulfur can enhance the rate of intersystem crossing (ISC), a non-radiative process where the excited singlet state transitions to a triplet state. This provides an alternative de-excitation pathway that competes with fluorescence, thereby reducing its efficiency.
Experimental Protocols
The determination of the photophysical properties discussed above relies on a set of well-established experimental techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_) and molar absorptivity (ε) of the compounds.
Methodology:
-
Solutions of the compound of interest are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) at various known concentrations.
-
The absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range.
-
The wavelength of maximum absorbance (λ_abs_) is identified directly from the spectrum.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em_) and the relative fluorescence quantum yield (Φ_F_).
Methodology:
-
Dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) are prepared, with their absorbance at the excitation wavelength being kept below 0.1 to avoid inner filter effects.
-
The fluorescence emission spectra are recorded on a spectrofluorometer, exciting at a wavelength where both the sample and the standard absorb.
-
The integrated fluorescence intensity of the sample and the standard are determined.
-
The quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_F_).
Methodology:
-
A dilute solution of the sample is excited with a short pulse of light from a laser or a light-emitting diode (LED).
-
The fluorescence decay profile is measured using a high-speed detector, such as a photomultiplier tube (PMT), coupled with time-correlated single-photon counting (TCSPC) electronics.
-
The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the fluorescence lifetime.
Conclusion
The comparison between pyrene and this compound highlights the profound impact of subtle structural modifications on the photophysical properties of PAHs. While pyrene remains a benchmark fluorophore with its high quantum yield and long lifetime, the introduction of a thiophene ring in this compound is predicted to induce a red-shift in its spectral properties and enhance intersystem crossing. These predicted changes, driven by an extended π-system and the heavy-atom effect of sulfur, suggest that this compound and similar derivatives could be valuable as photosensitizers in photodynamic therapy or as building blocks for novel organic electronic materials where triplet state formation is desirable. Further experimental investigation into the photophysical properties of this compound is warranted to validate these predictions and unlock its full potential.
Safety Operating Guide
Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals
Due to the absence of a specific SDS, the toxicological properties of Pyreno(1,2-b)thiophene have not been thoroughly investigated. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may possess hazards similar to other compounds in its chemical class.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but glove compatibility should be verified with the specific solvent being used. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes and airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect street clothing. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary. |
| Respiratory Protection | If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Work in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Engineering Controls and Work Practices
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Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. If solutions are prepared, avoid aerosolization.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling, even if gloves were worn.
-
Decontamination: Decontaminate all work surfaces and equipment after use.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
